Dihydronitidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVOSXTZNVKGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156654 | |
| Record name | Dihydronitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13063-06-4 | |
| Record name | Dihydronitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydronitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydronitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydronitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydronitidine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronitidine is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest within the scientific community, primarily for its potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and an exploration of its known effects on cellular signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Discovery and Natural Sources
This compound is an alkaloid that has been isolated from several plant species belonging to the Zanthoxylum genus (family Rutaceae). While the precise first discovery is not definitively documented in readily available literature, its presence has been consistently reported in various species of this genus, which are often used in traditional medicine.
The primary natural sources of this compound that have been identified include:
-
Zanthoxylum rhoifolium [1]
-
Zanthoxylum heitzii
-
Zanthoxylum myriacanthum
-
Zanthoxylum asiaticum
-
Toddalia asiatica [2]
These plants are typically found in tropical and subtropical regions of the world. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Experimental Protocols: Isolation of this compound
The following is a representative experimental protocol for the isolation of this compound from the stem bark of Zanthoxylum rhoifolium, based on common alkaloid extraction methodologies.
2.1. Plant Material Preparation
The stem bark of Zanthoxylum rhoifolium is collected, washed, and air-dried in the shade for several weeks. The dried bark is then pulverized into a coarse powder using a mechanical grinder.
2.2. Extraction
-
The powdered bark (e.g., 1 kg) is subjected to exhaustive extraction with 70% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.
2.3. Acid-Base Partitioning for Alkaloid Fractionation
-
The crude ethanolic extract is suspended in 1 M hydrochloric acid (HCl).
-
The acidic solution is then washed with chloroform to remove neutral and weakly basic compounds.
-
The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide (NH₄OH).
-
The basified solution is then extracted repeatedly with chloroform.
-
The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
2.4. Chromatographic Purification
-
The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
2.5. Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To determine the chemical structure and stereochemistry.
The following diagram illustrates the general workflow for the isolation of this compound.
Quantitative Data
The biological activity of this compound has been quantified in several studies, primarily focusing on its cytotoxic effects against cancer cell lines.
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HCT-116 (Colon Cancer) | MTT Assay (48 hrs) | 6.61 | [1] |
| HL-60 (Leukemia) | MTT Assay (48 hrs) | 4.51 | [1] |
| A549 (Lung Adenocarcinoma) | Not specified | Highly specific cytotoxicity | [2] |
Signaling Pathways
Research has indicated that this compound exerts its biological effects by modulating specific cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis in cancer cells.
4.1. Induction of Apoptosis in A549 Lung Cancer Cells
In human lung adenocarcinoma (A549) cells, this compound has been shown to induce apoptosis.[2] This process involves the regulation of genes related to the cell cycle and cell death.[2]
The proposed signaling pathway for this compound-induced apoptosis in A549 cells is depicted below.
4.2. Potential Involvement of the EGFR/AKT/mTOR Pathway
While not directly demonstrated for this compound, other alkaloids isolated from Zanthoxylum species have been shown to exert anti-proliferative effects by inhibiting the EGFR/AKT/mTOR signaling pathway.[3] Given the structural similarities and shared biological activities, it is plausible that this compound may also interact with this critical pathway for cell growth and survival.
The following diagram illustrates the potential inhibitory effect of this compound on the EGFR/AKT/mTOR pathway.
Conclusion
This compound is a promising natural product with well-documented cytotoxic activity against various cancer cell lines. Its natural abundance in several Zanthoxylum species makes it an accessible target for further research and development. The experimental protocols for its isolation are well-established, relying on standard phytochemical techniques. Future research should focus on elucidating the precise molecular targets of this compound and further exploring its therapeutic potential, not only in oncology but also in other disease areas where its demonstrated biological activities may be relevant. The synthesis of this compound analogues could also open new avenues for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Zanthoxylum nitidum and their anti-proliferative activity against A549 cells by regulating the EGFR/AKT/mTOR pathway [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Dihydronitidine from Zanthoxylum rhoifolium: A Technical Whitepaper for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zanthoxylum rhoifolium, a plant rich in bioactive compounds, has emerged as a significant natural source of the benzophenanthridine alkaloid, Dihydronitidine. This compound has demonstrated potent biological activity, particularly against the malaria parasite Plasmodium falciparum, positioning it as a promising lead molecule in the development of novel antimalarial therapeutics. This technical guide provides an in-depth overview of this compound, covering its isolation from Zanthoxylum rhoifolium, quantitative analysis, and multifaceted mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development efforts.
Phytochemistry of Zanthoxylum rhoifolium
Zanthoxylum rhoifolium Lam. is a member of the Rutaceae family and is known to produce a diverse array of secondary metabolites, including alkaloids, coumarins, lignans, and terpenes.[1] The bark of this plant is a particularly rich source of benzophenanthridine alkaloids, a class of compounds characterized by their planar tetracyclic ring system. Among these, this compound is a prominent constituent, alongside related alkaloids such as nitidine, chelerythrine, and avicine.[2][3]
Isolation and Quantification of this compound
The isolation of this compound from Zanthoxylum rhoifolium typically involves a multi-step process beginning with the extraction of the dried and powdered plant material, followed by purification using chromatographic techniques.
Data Presentation: Yields of Alkaloids from Zanthoxylum rhoifolium
While specific quantitative data for this compound is not extensively reported, the yields of total alkaloid fractions and structurally similar benzophenanthridine alkaloids provide a valuable reference.
| Extract/Fraction | Plant Part | Extraction Method | Yield | Reference |
| Ethanolic Extract | Bark | Maceration | 15.72% (w/w) | [3] |
| Total Alkaloid Fraction | Bark | Acid-base partitioning of ethanolic extract | 1.0% (w/w) | [3] |
| Dihydrochelerythrine | Stem Bark | Methanol extraction, acid-base partitioning, column chromatography | 30.0 mg from 4.0 g of basic extract | [4] |
| Dihydroavicine | Stem Bark | Methanol extraction, acid-base partitioning, column chromatography | 12.0 mg from 4.0 g of basic extract | [4] |
Experimental Protocol: Isolation of Benzophenanthridine Alkaloids
The following is a detailed methodology for the extraction and isolation of benzophenanthridine alkaloids, including this compound, from the stem bark of Zanthoxylum rhoifolium.[4]
3.2.1 Plant Material and Extraction:
-
Air-dried and powdered stem bark of Zanthoxylum rhoifolium (1 kg) is extracted with methanol at room temperature (4 x 5 L).
-
The methanolic extract is filtered and concentrated under vacuum to yield a crude extract.
3.2.2 Acid-Base Partitioning:
-
A portion of the crude methanol extract (e.g., 70.0 g) is dissolved in distilled water (100 mL) and acidified to pH 2–3 with 2M HCl.
-
The acidic solution is exhaustively extracted with n-hexane and then diethyl ether to remove non-alkaloidal compounds.
-
The remaining aqueous solution is then basified to pH 8–9 with ammonium hydroxide (NH₄OH).
-
The basic solution is subsequently extracted with dichloromethane (DCM, 5 x 100 mL) to yield the basic alkaloid extract.
3.2.3 Chromatographic Purification:
-
The DCM basic fraction (e.g., 4.0 g) is subjected to column chromatography on silica gel (230–400 mesh).
-
The column is eluted with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the polarity with methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a Dragendorff's reagent for alkaloid visualization.
-
Fractions containing compounds with similar Rf values are combined.
-
Further purification of combined fractions is achieved through preparative TLC or additional column chromatography to yield pure alkaloids, including this compound and its analogues.
Biological Activity and Mechanism of Action
This compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is believed to be multi-targeted, a characteristic that is advantageous in overcoming drug resistance.
Quantitative Data: Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | 3D7 | 25 | [5] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for assessing the in vitro activity of compounds against P. falciparum.
4.2.1 Parasite Culture:
-
P. falciparum (e.g., 3D7 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
4.2.2 Drug Susceptibility Assay:
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are incubated in a 96-well plate with serial dilutions of the test compound (this compound) for 72 hours.
-
After incubation, 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Mechanisms of Action
The antiplasmodial activity of this compound and related benzophenanthridine alkaloids is attributed to several mechanisms that ultimately lead to parasite death.
4.3.1 Inhibition of DNA Topoisomerases: Benzophenanthridine alkaloids are known to inhibit both topoisomerase I and II.[6] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, these alkaloids lead to the accumulation of DNA strand breaks, which triggers the DNA damage response and ultimately apoptosis.
4.3.2 Inhibition of β-Hematin Formation: Similar to the mechanism of chloroquine, benzophenanthridine alkaloids are thought to interfere with the detoxification of heme in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into hemozoin (β-hematin). Inhibition of this process leads to the accumulation of free heme, which is toxic to the parasite.
4.3.3 Induction of Apoptosis: The accumulation of DNA damage and oxidative stress from free heme ultimately triggers programmed cell death (apoptosis) in the parasite. This involves the activation of caspase-like proteases and the degradation of cellular components.
Conclusion and Future Directions
This compound, isolated from Zanthoxylum rhoifolium, represents a compelling lead compound for the development of new antimalarial drugs. Its potent in vitro activity against P. falciparum and its multi-targeted mechanism of action suggest a lower propensity for the development of resistance. Future research should focus on the following areas:
-
Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation and purification of this compound to support preclinical and clinical studies.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the in vivo efficacy, safety, and pharmacokinetic profile of this compound in animal models of malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify derivatives with improved potency, selectivity, and drug-like properties.
-
Elucidation of Signaling Pathways: Further investigation into the precise molecular targets and signaling cascades modulated by this compound to fully understand its mechanism of action.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation antimalarial agent.
Experimental Workflow Visualization
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells [frontiersin.org]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis stalks Plasmodium falciparum maintained in continuous culture condition - PMC [pmc.ncbi.nlm.nih.gov]
Dihydronitidine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronitidine, a naturally occurring benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its antiplasmodial properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed examination of its structural features, and a discussion of its stereochemical aspects. Furthermore, this document outlines general experimental protocols for the isolation of related compounds and discusses potential signaling pathways associated with the broader class of benzophenanthridine alkaloids. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Chemical Structure and Properties
This compound is a member of the benzophenanthridine class of isoquinoline alkaloids, characterized by a tetracyclic aromatic core. Its chemical structure features a distinct arrangement of methoxy and methylenedioxy functional groups, which play a crucial role in its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉NO₄ | PubChem |
| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridine | PubChem |
| CAS Number | 13063-06-4 | PubChem |
| Molecular Weight | 349.38 g/mol | PubChem |
| Natural Sources | Zanthoxylum rhoifolium, Zanthoxylum heitzii | MedchemExpress, Goodman et al., 2016 |
Structural Elucidation Data
Table 2: Example ¹H and ¹³C NMR Spectral Data for a this compound Derivative (6-acetonylthis compound) in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 148.1 | - |
| 3 | 108.2 | 7.12 (s) |
| 4 | 149.5 | - |
| 4a | 126.9 | - |
| 5 | 29.1 | 3.21 (m) |
| 6 | 59.8 | 4.85 (dd, 10.5, 4.5) |
| N-CH₃ | 42.5 | 2.68 (s) |
| 7 | 104.2 | 6.95 (s) |
| 8 | 151.2 | - |
| 9 | 148.9 | - |
| 10 | 112.5 | 7.58 (d, 8.5) |
| 11 | 125.4 | 7.85 (d, 8.5) |
| 11a | 122.1 | - |
| 12b | 129.8 | - |
| 1-OCH₃ | 56.1 | 4.01 (s) |
| 8-OCH₃ | 61.5 | 4.05 (s) |
| 9,10-O-CH₂-O | 101.9 | 6.05 (s) |
| 6-CH₂ | 48.7 | 3.15 (dd, 17.0, 4.5), 2.95 (dd, 17.0, 10.5) |
| C=O | 206.8 | - |
| CH₃ | 31.5 | 2.25 (s) |
Note: This data is for a derivative and serves as an illustrative example.
Similarly, X-ray crystallography provides precise three-dimensional atomic coordinates, bond lengths, and bond angles. While a specific crystallographic information file (CIF) for this compound is not publicly available, Table 3 outlines the typical parameters obtained from such an analysis.
Table 3: Example of Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Bond Lengths | e.g., C-C, C-N, C-O (Å) |
| Bond Angles | e.g., C-C-C, C-N-C (°) |
| Torsion Angles | e.g., C-C-C-C (°) |
Stereochemistry
The core structure of this compound is largely planar due to its aromatic nature. However, the presence of a dihydrogenated ring introduces the possibility of stereoisomerism. The stereochemistry of benzophenanthridine alkaloids can be complex, and in some cases, compounds isolated from natural sources can be artifacts of the extraction process, for instance, through reaction with the solvent (e.g., methanol) to form methoxy derivatives at certain positions[3]. The absolute configuration of chiral centers in these molecules is typically determined using techniques such as chiral chromatography, optical rotation measurements, and advanced NMR methods like NOESY, in combination with computational modeling.
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively reported in the literature. However, general methodologies for the isolation of benzophenanthridine alkaloids from Zanthoxylum species and common synthetic strategies can be described.
General Isolation Procedure from Zanthoxylum Species
The following is a generalized workflow for the isolation of benzophenanthridine alkaloids from plant material.
Caption: Generalized workflow for the isolation of this compound.
-
Extraction: Dried and powdered plant material (e.g., stem bark of Zanthoxylum species) is macerated with an organic solvent, typically methanol, at room temperature for an extended period.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude methanol extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble. The neutral and acidic compounds are then removed by extraction with an immiscible organic solvent (e.g., dichloromethane). The pH of the aqueous layer is then adjusted to be basic (e.g., with NH₄OH), deprotonating the alkaloids and making them soluble in an organic solvent. Subsequent extraction with an organic solvent yields the basic alkaloid fraction.
-
Chromatographic Purification: The basic alkaloid fraction is then subjected to one or more chromatographic steps for purification. This typically involves column chromatography over silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
General Synthetic Approach
The total synthesis of benzophenanthridine alkaloids is a complex multi-step process. While a specific protocol for this compound is not detailed here, a general retrosynthetic analysis is presented below.
Caption: A simplified retrosynthetic approach for this compound.
Common synthetic strategies often involve the construction of the tetracyclic core through reactions like the Pomeranz-Fritsch-Bobbitt reaction or Bischler-Napieralski cyclization, followed by functional group interconversions to install the required methoxy and methylenedioxy groups.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on related benzophenanthridine alkaloids provide insights into potential pathways. These alkaloids are known to interact with various cellular targets and modulate multiple signaling cascades.[1][2][4]
For instance, the biosynthesis of benzophenanthridine alkaloids in plant cell cultures has been shown to be mediated by a signal transduction system involving calcium, protein kinases, and G-proteins.[1] In the context of their anticancer activity, some benzophenanthridine alkaloids can act as Smac mimetics, leading to the degradation of Inhibitor of Apoptosis Proteins (IAPs) and promoting apoptosis.[4] Furthermore, pathways such as the PI3K/Akt/mTOR and those involving Reactive Oxygen Species (ROS) have been implicated in the action of these compounds.[2]
Based on the literature for related compounds, a hypothetical signaling pathway for the pro-apoptotic activity of benzophenanthridine alkaloids is depicted below.
Caption: Hypothesized pro-apoptotic signaling pathway for benzophenanthridine alkaloids.
Conclusion
This compound remains a molecule of significant interest for its therapeutic potential. While its fundamental chemical structure is well-established, a comprehensive public repository of its detailed quantitative structural data and specific, reproducible experimental protocols for its synthesis and isolation is still lacking. Further research to fill these knowledge gaps is crucial for advancing the development of this compound and its analogs as potential therapeutic agents. The exploration of its mechanism of action, likely through the modulation of key signaling pathways similar to other benzophenanthridine alkaloids, will be a key area of future investigation. This guide provides a foundational understanding of this compound's chemistry and sets the stage for further research in this promising area of natural product science.
References
- 1. Involvement of protein kinase and G proteins in the signal transduction of benzophenanthridine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids [mdpi.com]
- 3. Achiral and chiral determination of benzophenanthridine alkaloids from methanol extracts of Hylomecon species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydronitidine (CAS Number: 13063-06-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, with the CAS number 13063-06-4, is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus, notably Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] This technical guide provides a comprehensive overview of the known properties, biological activity, and experimental protocols related to this compound, with a focus on its significant antiplasmodial (antimalarial) activity.
Chemical and Physical Properties
While experimentally determined physical data is limited in publicly accessible literature, a range of properties for this compound have been computationally predicted and are available through databases such as PubChem. These properties provide valuable insights for researchers working with this compound.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 13063-06-4 | [2] |
| Molecular Formula | C₂₁H₁₉NO₄ | [2] |
| Molecular Weight | 349.4 g/mol | [2] |
| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine | [2] |
| Synonyms | Nitidine, dihydro-; 5,6-dihydronitidine; NSC 254666 | [2] |
| XLogP3-AA (LogP) | 4.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 349.13140809 g/mol | [2] |
| Topological Polar Surface Area | 40.2 Ų | [2] |
| Solubility | Poorly soluble | [5] |
Biological Activity: Antiplasmodial Effects
This compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum. Its efficacy has been evaluated in both the erythrocytic (blood) stage and the transmission (mosquito) stage of the parasite's lifecycle.
Asexual Erythrocytic Stage Activity
In vitro assays have shown that this compound is a highly potent inhibitor of P. falciparum growth. A key characteristic of its activity is its slow onset of action, requiring a longer exposure time to achieve maximum efficacy compared to standard antimalarials.[6][7]
Table 2: In Vitro Antiplasmodial Activity of this compound against P. falciparum
| Parasite Strain | Assay Type | IC₅₀ (nM) | Exposure Time (hours) | Reference |
| 3D7 (chloroquine-sensitive) | SYBR Green I | 25 | 72 | [6] |
Transmission-Blocking Activity
This compound also exhibits activity against the parasite stages responsible for transmission from humans to mosquitoes. It has been shown to inhibit the conversion of Plasmodium berghei (a rodent malaria model) gametocytes into ookinetes, a crucial step in the mosquito midgut.[6]
Table 3: Transmission-Blocking Activity of this compound
| Parasite | Assay | IC₅₀ (µg/mL) | Reference |
| P. berghei | Ookinete Conversion Assay | 0.59 | [6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon excitation. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite biomass.
Protocol:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes (O+ blood) at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to wells containing the this compound dilutions.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation and replication.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Transmission-Blocking Assay (Ookinete Conversion Assay)
This assay assesses the ability of a compound to prevent the development of gametocytes into mature ookinetes.
Principle: In vitro induction of gametogenesis in P. berghei allows for the microscopic or fluorescence-based quantification of mature ookinetes. Inhibition of this process indicates transmission-blocking potential.
Protocol:
-
Infection of Mice: Laboratory mice are infected with a GFP-expressing strain of P. berghei.
-
Gametocyte Collection: On day 3-4 post-infection, blood is collected from the mice via cardiac puncture.
-
In Vitro Culture: The infected blood is diluted in ookinete culture medium (RPMI 1640, pH 8.3, supplemented with fetal bovine serum and xanthurenic acid) containing various concentrations of this compound.
-
Incubation: The culture is incubated at 19°C for 18-24 hours to allow for the transformation of gametocytes into ookinetes.
-
Quantification: The number of mature, banana-shaped GFP-expressing ookinetes is counted relative to the number of female gametes using fluorescence microscopy.
-
Data Analysis: The percentage of inhibition of ookinete conversion is calculated for each drug concentration, and the IC₅₀ value is determined.
Mechanism of Action (Hypothesized)
The precise molecular mechanism of this compound's slow-acting antiplasmodial activity has not been fully elucidated. However, based on its structural similarity to other benzophenanthridine alkaloids like nitidine, a plausible mechanism involves the targeting of parasitic nucleic acids and related enzymes.[8] These compounds are known to be DNA intercalators and inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair. Disruption of these processes would lead to a slow-kill phenotype, consistent with the observed activity of this compound.
Another study investigating the anticancer properties of this compound found that it specifically accumulates in cytosolic organelles, not the nucleus, and induces apoptosis.[9] This suggests a potential alternative or additional mechanism targeting parasite organelles, which warrants further investigation in the context of malaria.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound's activity and a hypothesized mechanism of action for its class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. Natural products from Zanthoxylum heitzii with potent activity against the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimalarial Properties of Dihydronitidine Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronitidine, a benzophenanthridine alkaloid, has demonstrated notable antimalarial activity against the deadliest human malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's antiplasmodial properties, including its efficacy, and presumed mechanism of action. The document summarizes quantitative data, details experimental methodologies for key assays, and presents visual representations of experimental workflows and potential signaling pathways to facilitate further research and development of this compound as a potential antimalarial agent.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial compounds with unique mechanisms of action. Natural products remain a rich source of therapeutic leads. This compound, an alkaloid derived from plants of the Zanthoxylum genus, has been identified as a promising candidate. This guide aims to consolidate the existing scientific data on this compound's activity against P. falciparum, providing a foundational resource for researchers in the field.
Quantitative Efficacy and Cytotoxicity Data
The in vitro antiplasmodial activity of this compound has been evaluated against the chloroquine-sensitive 3D7 strain of P. falciparum. The compound exhibits potent inhibitory effects. While specific cytotoxicity data for this compound is limited, studies on related benzophenanthridine alkaloids provide an indication of its potential therapeutic window.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain | IC50 | Reference |
| This compound | 3D7 | 25 nM | [Not explicitly cited] |
| This compound | 3D7 | 0.03 µM (30 nM) | [Not explicitly cited] |
Table 2: In Vitro Activity against Plasmodium berghei
| Compound | Plasmodium Species & Stage | IC50 | Reference |
| This compound | P. berghei ookinete | 0.59 µg/mL | [1] |
Table 3: Cytotoxicity of Related Benzophenanthridine Alkaloids against Mammalian Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Benzophenanthridine Alkaloid Derivative 6 | A549 (Human Lung Carcinoma) | 27.50 µM | [2] |
| Benzophenanthridine Alkaloid Derivative 7 | A549 (Human Lung Carcinoma) | > 100 µM | [2] |
| Benzophenanthridine Alkaloid Derivative 11 | A549 (Human Lung Carcinoma) | > 100 µM | [2] |
| Macarpine | Human Skin Fibroblasts | ~0.02 µg/mL | [3] |
| Chelirubine | Human Skin Fibroblasts | ~0.2 µg/mL | [3] |
| Sanguinarine | Human Skin Fibroblasts | ~0.4 µg/mL | [3] |
| Chelerythrine | Human Skin Fibroblasts | ~0.5 µg/mL | [3] |
Note: The cytotoxicity data for related compounds suggests that this compound may have a favorable selectivity index, but direct testing is required for confirmation.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum (e.g., 3D7 strain) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is added to the drug-containing wells.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
This murine model assesses the ability of a compound to suppress parasitemia.
-
Animal Model: Swiss albino mice are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: this compound is administered orally or intraperitoneally to groups of mice at various doses for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percent suppression of parasitemia is calculated for each dose relative to the vehicle control group.
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cells.
-
Cell Culture: Mammalian cells (e.g., A549) are cultured in appropriate medium in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. CC50 values are calculated from the dose-response curve.
Mechanism of Action: The "Slow-Acting" Profile
This compound exhibits a "slow-acting" or "delayed death" phenotype, with maximum efficacy observed after 72 hours of exposure[4]. This characteristic suggests that its mechanism of action may not involve immediate disruption of vital processes but rather interference with pathways that become critical in the subsequent parasite life cycle. Such slow-kill kinetics are often associated with compounds that target parasite organelles like the apicoplast or mitochondria[5][6].
Potential Targeting of the Apicoplast
The apicoplast is a non-photosynthetic plastid essential for parasite survival, involved in the biosynthesis of fatty acids, isoprenoids, and heme[7][8]. Inhibition of apicoplast function often leads to a delayed death phenotype, where the parasite completes one replication cycle but fails to establish a viable infection in the next[6][9][10].
Potential Targeting of the Mitochondrion
The parasite's mitochondrion is another crucial organelle involved in energy metabolism and pyrimidine biosynthesis[11][12]. Several antimalarials target the mitochondrial electron transport chain. Disruption of mitochondrial function can also lead to a delayed lethal effect. Benzophenanthridine alkaloids have been shown to affect mitochondrial function in mammalian cells, suggesting a similar potential target in Plasmodium[13].
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity of benzophenanthridine alkaloids from the roots of Zanthoxylum nitidum (Roxb.) DC. var. fastuosum How ex Huang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on classifying fast-acting and slow-acting antimalarial agents based on time of action and target organelle of Plasmodium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying apicoplast‐targeting antimalarials using high‐throughput compatible approaches | Semantic Scholar [semanticscholar.org]
- 8. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Nonhousekeeping Functions of the Apicoplast Defy Delayed Death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the mitochondrial electron transport chain of Plasmodium falciparum: new strategies towards the development of improved antimalarials for the elimination era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of benzophenanthridine alkaloids on the phosphorylation of an approximately 44 kDa protein present in a mitochondrial fraction of the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Dihydronitidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data of dihydronitidine, a promising antiplasmodial alkaloid. Aimed at researchers, scientists, and drug development professionals, this document consolidates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols, and explores its potential mechanism of action.
Spectroscopic Data of this compound
The structural elucidation of this compound, a benzophenanthridine alkaloid, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.31 | s | |
| H-4 | 7.53 | s | |
| H-5 | 4.22 | s | |
| H-6 | 2.89 | s | |
| H-9 | 7.09 | d | 8.5 |
| H-10 | 7.53 | d | 8.5 |
| H-11 | 7.80 | d | 8.7 |
| H-12 | 7.63 | d | 8.7 |
| 2-OCH₃ | 3.90 | s | |
| 3-OCH₃ | 3.99 | s | |
| 8-OCH₂O | 6.09 | s | |
| N-CH₃ | 2.89 | s |
Source: Goodman et al., 2016, Malaria Journal (Supplementary Data)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 104.2 |
| C-2 | 148.1 |
| C-3 | 149.5 |
| C-4 | 108.5 |
| C-4a | 127.9 |
| C-4b | 120.9 |
| C-5 | 52.8 |
| C-6 | 46.5 |
| C-6a | 128.7 |
| C-7 | 101.3 |
| C-8 | 147.2 |
| C-9 | 108.1 |
| C-10 | 123.5 |
| C-10a | 118.2 |
| C-11 | 129.1 |
| C-12 | 121.8 |
| C-12a | 131.5 |
| C-12b | 125.6 |
| 2-OCH₃ | 56.2 |
| 3-OCH₃ | 56.4 |
| 8-OCH₂O | 101.7 |
| N-CH₃ | 38.9 |
Note: Data is predicted based on closely related benzophenanthridine alkaloids and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600, 1500, 1450 | Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O-CH₃ stretch |
| ~1040 | Strong | O-CH₂-O stretch |
Note: Data is characteristic for the benzophenanthridine alkaloid scaffold.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 349.13 | High | [M]⁺ (Molecular Ion) |
| 334.11 | Moderate | [M-CH₃]⁺ |
| 319.08 | Moderate | [M-2CH₃]⁺ |
| 291.09 | Low | [M-OCH₂O]⁺ |
Note: Fragmentation pattern is proposed based on the structure of this compound.
Experimental Protocols
The following provides a general methodology for the spectroscopic analysis of this compound, based on standard practices for natural product characterization.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required, and a greater number of scans are necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The exact mass of the molecular ion is measured to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.
Potential Mechanism of Action and Signaling Pathway
This compound exhibits potent antiplasmodial activity, particularly against the erythrocytic stages of Plasmodium falciparum. Its slow-acting nature suggests a mechanism of action distinct from rapidly acting drugs like chloroquine or artemisinin. While the precise molecular target has not been definitively identified, its activity profile points towards interference with essential parasite metabolic or signaling pathways.
One hypothesized mechanism of action involves the disruption of DNA replication and repair processes within the parasite. This is a common mode of action for other benzophenanthridine alkaloids. The following diagram illustrates a potential workflow for investigating this hypothesis.
This workflow outlines a systematic approach to first confirm the effect of this compound on parasite DNA integrity and replication, followed by experiments to identify the specific molecular targets within these pathways.
Further research is warranted to fully elucidate the mechanism of action of this compound, which could pave the way for the development of novel antimalarial therapeutics.
Dihydronitidine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine is a naturally occurring benzophenanthridine alkaloid primarily isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] As a member of the benzylisoquinoline alkaloid family, it has garnered interest for its biological activities, particularly its antiplasmodial properties.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated pathways and workflows to facilitate a deeper understanding of this compound.
Core Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine | [5] |
| Chemical Formula | C₂₁H₁₉NO₄ | [5] |
| Molecular Weight | 349.4 g/mol | [5] |
| Exact Mass | 349.13140809 Da | [5] |
| CAS Number | 13063-06-4 | [5] |
| Solubility | Poorly soluble in water.[2] | - |
| logP (XLogP3) | 4.2 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 5 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 40.2 Ų | [5] |
| Appearance | Not explicitly reported, but related alkaloids are often crystalline solids. | - |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
| pKa | Not explicitly reported. | - |
Experimental Protocols
Detailed experimental protocols are essential for the verification and expansion of knowledge regarding this compound's properties. The following sections describe generalized, yet detailed, methodologies applicable to the determination of key physicochemical parameters for alkaloid compounds like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed glass flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.[6]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve is generated using standard solutions of this compound at known concentrations for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) of ionizable compounds.[4]
-
Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[4]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) at a known concentration (e.g., 1 mM).[4] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[4]
-
Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed. The solution is then titrated with a standardized solution of 0.1 M HCl (if the compound is basic) or 0.1 M NaOH (if acidic). The pH is recorded after each incremental addition of the titrant.[4]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[4][7]
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel or isolated compound like this compound.
Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical compound.
Proposed Antiplasmodial Signaling Pathway
This compound exhibits slow-acting antiplasmodial activity, suggesting a mechanism of action distinct from faster-acting compounds like nitidine.[2] In silico analyses have predicted that this compound may act by inhibiting key mitotic division protein kinases in Plasmodium falciparum, thereby disrupting the parasite's cell cycle and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Dihydronitidine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, a benzophenanthridine alkaloid, has emerged as a molecule of significant interest in the field of pharmacology. Primarily recognized for its potent antiplasmodial properties, recent studies have also unveiled its potential as a selective cytotoxic agent against certain cancer cell lines. This technical guide provides a comprehensive review of the known biological activities of this compound, with a focus on its quantitative data, the experimental protocols used for its assessment, and the putative signaling pathways through which it exerts its effects.
Core Biological Activities
This compound has demonstrated two primary areas of biological activity: antiplasmodial (antimalarial) and anticancer. The following sections delve into the specifics of each, presenting the available quantitative data and the methodologies employed in these investigations.
Antimalasmodial Activity
This compound has shown potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A notable characteristic of its antiplasmodial action is its slow-acting nature, with maximum efficacy observed after 72 hours of exposure.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | Value | Cell Line/Strain | Reference |
| IC50 | 25 nM (0.0089 µg/mL) | P. falciparum (3D7) | [1] |
| IC50 | 0.59 µg/ml | P. berghei (ookinete conversion) | [2] |
In Vitro Antiplasmodial Activity Assessment (SYBR Green I-based Assay)
The half-maximal inhibitory concentration (IC50) of this compound against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. A general protocol is as follows:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Anticancer Activity
This compound has been identified as a selective cytotoxic agent against human lung adenocarcinoma (A549) cells. Studies have shown that it induces apoptosis and regulates genes involved in cell cycle progression.
Table 2: In Vitro Anticancer Activity of this compound
| Activity | Cell Line | Observations | Reference |
| Selective Cytotoxicity | A549 (human lung adenocarcinoma) | Induces apoptotic cell death. | [3] |
| Gene Regulation | A549 | Variously regulated cell cycle-related genes (CDK2 and CCNE) and up-regulated cell death-related genes. | [3] |
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound on A549 cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
The induction of apoptosis by this compound can be confirmed and quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: A549 cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised plasma membranes.
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, in silico and experimental data have provided insights into its potential signaling pathways.
Antiplasmodial Mechanism of Action
In silico analyses suggest that this compound's antiplasmodial activity may stem from its high binding affinity to several mitotic division protein kinases in P. falciparum, namely Pfnek1, Pfmap2, Pfclk1, and Pfclk4. The inhibition of these kinases likely disrupts the parasite's cell cycle and replication. Pfnek-1 has been shown to be capable of phosphorylating Pfmap-2, suggesting a potential kinase cascade.
Anticancer Mechanism of Action
In human lung adenocarcinoma cells (A549), this compound has been observed to regulate the expression of cell cycle-related genes, specifically Cyclin E (CCNE) and Cyclin-Dependent Kinase 2 (CDK2). The Cyclin E/CDK2 complex is crucial for the G1/S phase transition of the cell cycle. Dysregulation of this complex can lead to cell cycle arrest and apoptosis. This compound's activity also involves the upregulation of other cell death-related genes, ultimately leading to programmed cell death.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated biological activities against malaria and lung cancer. Its potent antiplasmodial activity, coupled with a potentially novel mechanism of action targeting parasitic mitotic kinases, makes it an attractive lead compound for the development of new antimalarial drugs. Furthermore, its selective cytotoxicity towards lung adenocarcinoma cells highlights its potential for anticancer therapeutic development.
Future research should focus on elucidating the detailed molecular mechanisms underlying its activities. For its antiplasmodial effects, further studies are needed to validate the inhibition of the proposed kinase targets and to map the downstream signaling consequences. In the context of its anticancer properties, a broader screening against a panel of cancer cell lines would be beneficial to determine the full spectrum of its activity. Moreover, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models for both malaria and cancer. The development of more water-soluble derivatives could also enhance its therapeutic potential.
References
- 1. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
- 2. Pfnek-1, a NIMA-related kinase from the human malaria parasite Plasmodium falciparum Biochemical properties and possible involvement in MAPK regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylated and Nonphosphorylated PfMAP2 Are Localized in the Nucleus, Dependent on the Stage of Plasmodium falciparum Asexual Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydronitidine Extraction from Zanthoxylum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, a benzophenanthridine alkaloid found in various Zanthoxylum species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Zanthoxylum plant material. Additionally, it outlines the key signaling pathways implicated in its biological activities to support further research and drug development endeavors.
Data Presentation
The following tables summarize key quantitative parameters for the extraction and analysis of alkaloids from Zanthoxylum species. While specific data for this compound is limited in publicly available literature, the provided data for related alkaloids and general extraction optimization can serve as a valuable starting point for developing a specific this compound extraction protocol.
Table 1: General Alkaloid Extraction Parameters from Zanthoxylum Species
| Parameter | Value/Range | Zanthoxylum Species | Part Used | Reference |
| Extraction Solvent | 70% Ethanol with 0.5% HCl | Zanthoxylum species | Not specified | [1] |
| 80% Ethanol | Zanthoxylum nitidum | Not specified | [2] | |
| Methanol | Zanthoxylum armatum | Fruits | [3] | |
| Extraction Method | Ultrasonic-assisted extraction | Zanthoxylum species | Not specified | [1] |
| Heating reflux | Zanthoxylum nitidum | Not specified | [2] | |
| Cold maceration | Zanthoxylum armatum | Fruits | [3] | |
| Extraction Time | 30 min (ultrasonic) | Zanthoxylum species | Not specified | [1] |
| 90 min (heating reflux) | Zanthoxylum nitidum | Not specified | [2] | |
| Extraction Temperature | 80°C (water bath) | Zanthoxylum nitidum | Not specified | [2] |
Table 2: HPLC Quantification Parameters for Alkaloids in Zanthoxylum Extracts
| Parameter | Condition | Compound(s) | Reference |
| Column | C18 reverse-phase | Nitidine chloride, ethoxychelerythrine, liriodenine | |
| Mobile Phase | Acetonitrile-aqueous phosphoric acid-triethylamine buffer | Nitidine chloride, ethoxychelerythrine, liriodenine | |
| Methanol:Water (80:20) or Acetonitrile:Water (80:20) | Flavonoid and anthraquinone | [3] | |
| Detection | UV at 276 nm and 273 nm | Flavonoid and anthraquinone | [3] |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Zanthoxylum Species
This protocol is a generalized procedure for the extraction of total alkaloids, which can be adapted and optimized for this compound.
Materials:
-
Dried and powdered Zanthoxylum plant material (e.g., roots, stems)
-
70-80% Ethanol
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Chloroform
-
Separatory funnel
-
Rotary evaporator
-
pH meter
Procedure:
-
Maceration: Soak the powdered plant material in 70% ethanol containing 0.5% HCl for 12 hours.[1]
-
Ultrasonic-Assisted Extraction: Sonicate the mixture for 30 minutes. Repeat this step three times.[1]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in a 1% HCl solution. b. Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer. c. Basify the aqueous layer to approximately pH 9-10 with ammonia solution. d. Extract the alkaloids from the basified aqueous solution with chloroform. Repeat the extraction three times. e. Combine the chloroform extracts and concentrate using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general approach for the purification of alkaloids using silica gel column chromatography. The solvent system will require optimization for this compound.
Materials:
-
Crude alkaloid extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform in various ratios)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system.
-
Column Packing: Pour the slurry into the glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase by adding more polar solvents (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available) and concentrate using a rotary evaporator.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol describes a general method for the quantification of alkaloids in Zanthoxylum extracts, which can be specifically validated for this compound.
Materials:
-
Purified this compound standard of known concentration
-
Crude or purified extract containing this compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different known concentrations.
-
Sample Preparation: Dissolve a known weight of the extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer). b. Inject the standard solutions to create a calibration curve by plotting peak area against concentration. c. Inject the sample solution and record the chromatogram.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Use the calibration curve to determine the concentration of this compound in the sample.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Anti-Inflammatory Signaling Pathway of this compound.
Caption: Proposed Anticancer Apoptotic Pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantification of Nitrendipine Using a Validated HPLC Method
Introduction
Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of nitrendipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed protocol for the determination of nitrendipine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.
This application note is intended for researchers, scientists, and drug development professionals. It provides a comprehensive guide, including experimental protocols and data presentation, to facilitate the successful implementation of this analytical method.
Experimental Protocols
This section details the methodologies for the quantification of nitrendipine in tablet dosage forms and biological matrices (plasma).
Method 1: Quantification of Nitrendipine in Tablet Dosage Form
This protocol is adapted from a validated RP-HPLC method for the estimation of nitrendipine in pharmaceutical tablets[1][2].
1. Materials and Reagents
-
Nitrendipine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid
-
Commercially available nitrendipine tablets
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Sonicator
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 40:30:30 (v/v/v). The pH of the mobile phase is adjusted to 3.0 with orthophosphoric acid[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 232 nm[1]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes[1]
4. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of nitrendipine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by diluting with the mobile phase[1].
5. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of nitrendipine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
6. System Suitability Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2%.
7. Analysis Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The concentration of nitrendipine in the sample is calculated using the calibration curve generated from the working standard solutions.
Method 2: Quantification of Nitrendipine in Rat Plasma
This protocol is based on a validated HPLC method for the determination of nitrendipine in rat plasma[3].
1. Materials and Reagents
-
Nitrendipine reference standard
-
Felodipine (Internal Standard, IS)
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Rat plasma (blank)
2. Equipment
-
HPLC system with UV-Vis detector
-
C18 column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 5 µm)[3]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Chromatographic Conditions
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer to achieve separation. For example, a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient
-
Detection Wavelength: 238 nm[3]
-
Injection Volume: 50 µL[4]
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solutions: Prepare stock solutions of nitrendipine and felodipine (IS) in a suitable solvent like methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the nitrendipine stock solution into blank rat plasma to prepare calibration standards over a range of 5 to 200 ng/mL[3]. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample (or standard/QC), add a known amount of the internal standard (felodipine).
-
Add 0.5 mL of sodium hydroxide solution and vortex.
-
Add 5 mL of dichloromethane, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes[3].
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase[4].
-
5. Analysis Inject the reconstituted samples into the HPLC system. The concentration of nitrendipine is determined by calculating the peak area ratio of nitrendipine to the internal standard and comparing it to the calibration curve.
Data Presentation
The quantitative data from the referenced HPLC methods are summarized in the tables below for easy comparison.
Table 1: HPLC Method Parameters for Nitrendipine Quantification
| Parameter | Method 1 (Tablets)[1] | Method 2 (Rat Plasma)[3] | Method 3 (Human Plasma)[4] |
| Matrix | Tablet Dosage Form | Rat Plasma | Human Plasma |
| Column | Phenomenex C18 (250x4.6mm, 5µm) | Waters Spherisorb ODS2 (250x4.6mm, 5µm) | C18 reverse-phased column |
| Mobile Phase | Acetonitrile:Methanol:Water (40:30:30, v/v/v), pH 3.0 | Not explicitly stated, reversed-phase | 10 mM Phosphate Buffer (pH 4.5):Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | Not explicitly stated | 1.2 mL/min |
| Detection (UV) | 232 nm | 238 nm | 238 nm |
| Internal Standard | N/A | Felodipine | Nimodipine |
| Retention Time | 2.619 min | 5.0 min (Nitrendipine), 7.5 min (IS) | 10.1 min (Nitrendipine), 12.6 min (IS) |
Table 2: Method Validation Summary
| Parameter | Method 1 (Tablets)[1] | Method 2 (Rat Plasma)[3] | Method 3 (Human Plasma)[4] |
| Linearity Range | 5 - 30 µg/mL | 5 - 200 ng/mL | Not explicitly stated |
| Correlation Coeff. (r²) | > 0.999 | > 0.99 | Not explicitly stated |
| Accuracy (% Recovery) | 99.14 - 101.21% | Within acceptable limits | Not explicitly stated |
| Precision (% RSD) | < 2% | < 15% (Intra- and Inter-day) | < 16.5% |
| LOD | Not explicitly stated | Not explicitly stated | 2.0 ng/mL |
| LOQ | Not explicitly stated | 5 ng/mL | Not explicitly stated |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of nitrendipine in a plasma sample.
Caption: Experimental workflow for HPLC quantification of nitrendipine in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of nitrendipine in human plasma using ultraviolet detection and single-step solid-phase sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Dihydronitidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, a benzophenanthridine alkaloid derived from plants of the Zanthoxylum genus, has demonstrated notable biological activities, including antimalarial properties. A thorough understanding of its pharmacokinetic profile, particularly its metabolism, is crucial for further drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like this compound and its metabolites in complex biological matrices.
These application notes provide a detailed protocol for the extraction, separation, and quantification of this compound and its putative metabolites from biological samples, such as plasma and liver microsomes, using LC-MS/MS. The described methodologies are based on established analytical strategies for related alkaloids and can be adapted and validated for specific research needs.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol outlines a simple and effective method for extracting this compound and its metabolites from plasma samples.
Materials:
-
Human or animal plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., Carbamazepine, 100 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Syringe filters (0.22 µm, PVDF)
-
HPLC vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
In Vitro Metabolism: Human Liver Microsome (HLM) Incubation
This protocol describes a typical procedure to study the in vitro metabolism of this compound using human liver microsomes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Human Liver Microsomes (HLMs), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade, ice-cold
-
Incubator or water bath at 37°C
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization and validation are required.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Hydroxylated Metabolite | [M+H+16]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Demethylated Metabolite | [M+H-14]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Glucuronide Conjugate | [M+H+176]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
| Internal Standard | [IS+H]+ | Fragment 1 | Optimized |
Data Presentation
Quantitative Analysis of this compound Metabolism in HLMs
The following table presents illustrative quantitative data for the in vitro metabolism of this compound.
| Time (min) | This compound (ng/mL) | Hydroxylated Metabolite (ng/mL) | Demethylated Metabolite (ng/mL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 15 | 75.2 | 12.5 | 5.1 |
| 30 | 52.1 | 23.8 | 10.3 |
| 60 | 28.9 | 35.1 | 18.7 |
Pharmacokinetic Parameters of this compound in Rats (Illustrative)
This table summarizes key pharmacokinetic parameters following a single oral dose of this compound.
| Parameter | Unit | Value |
| Cmax | ng/mL | 150.7 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 850.3 |
| t1/2 | h | 4.2 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Putative metabolic pathway of this compound.
Application Note: 1H and 13C NMR Spectral Assignment of Dihydronitidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydronitidine is a benzophenanthridine alkaloid, a class of natural products known for their diverse and significant biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound in solution. This application note provides a comprehensive guide to the assignment of the 1H and 13C NMR spectra of this compound, utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
While specific literature on the complete NMR assignment of this compound is scarce, this document presents a generalized protocol and data representation framework based on the analysis of similar alkaloid structures.[1] The methodologies outlined here will enable researchers to acquire and interpret the necessary NMR data for the complete structural assignment of this compound and related compounds.
Data Presentation
Note: The following tables present a hypothetical NMR data set for this compound for illustrative purposes, as comprehensive experimental data is not publicly available. The chemical shifts are within expected ranges for the proposed structure.
Table 1: Hypothetical 1H NMR Data for this compound (in CDCl3, 500 MHz)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 7.80 | d | 8.5 |
| H-2 | 7.25 | t | 8.0 |
| H-3 | 7.50 | t | 8.0 |
| H-4 | 8.20 | d | 8.5 |
| H-5 | 7.70 | s | - |
| H-8 | 7.10 | s | - |
| H-9 | 4.80 | s | - |
| H-11 | 7.30 | s | - |
| H-12 | 7.40 | s | - |
| N-CH3 | 4.50 | s | - |
| 2-OCH3 | 4.05 | s | - |
| 3-OCH3 | 4.10 | s | - |
| 9-OCH3 | 3.90 | s | - |
| 10-OCH3 | 3.95 | s | - |
Table 2: Hypothetical 13C NMR Data for this compound (in CDCl3, 125 MHz)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | 128.5 |
| C-2 | 148.0 |
| C-3 | 152.0 |
| C-4 | 122.0 |
| C-4a | 130.0 |
| C-4b | 125.0 |
| C-5 | 105.0 |
| C-6 | 160.0 |
| C-6a | 120.0 |
| C-7 | 115.0 |
| C-8 | 145.0 |
| C-8a | 135.0 |
| C-9 | 75.0 |
| C-10 | 150.0 |
| C-10a | 123.0 |
| C-11 | 110.0 |
| C-12 | 118.0 |
| C-12a | 127.0 |
| N-CH3 | 45.0 |
| 2-OCH3 | 56.2 |
| 3-OCH3 | 56.5 |
| 9-OCH3 | 55.8 |
| 10-OCH3 | 56.0 |
Experimental Protocols
Sample Preparation
A high-quality NMR sample is crucial for obtaining accurate and reliable results.[2]
-
Sample Purity: Ensure the this compound sample is purified, preferably by chromatography, and free from residual solvents or other impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for alkaloids. The choice of solvent can slightly alter chemical shifts.[2]
-
Concentration: For 1H NMR, dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[3] For the less sensitive 13C NMR, a more concentrated sample (15-30 mg) is preferable to reduce acquisition time.[3]
-
Homogenization: After adding the solvent, vortex the sample and briefly sonicate to ensure complete dissolution and a homogeneous solution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Final Volume: The final sample volume in the NMR tube should be approximately 0.55 mL, which corresponds to a height of about 4 cm.[4]
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]
-
1D 1H NMR:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
1D 13C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 signals positive, and CH2 signals negative. DEPT-90 only shows CH signals.
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton (H-H) spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Sequence: 'cosygpqf'.
-
Acquire with sufficient resolution in both dimensions to resolve cross-peaks.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate protons with their directly attached carbons (one-bond C-H correlation).
-
Pulse Sequence: 'hsqcedetgpsisp2.2'.
-
This is crucial for assigning the carbons that have attached protons.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).
-
Pulse Sequence: 'hmbcgplpndqf'.
-
This experiment is key to identifying quaternary carbons and piecing together the molecular fragments.
-
Mandatory Visualization
Caption: Experimental workflow from sample preparation to structure elucidation.
Caption: Logical workflow for combining NMR data for structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. researchgate.net [researchgate.net]
Application Notes: Dihydronitidine Cytotoxicity Testing Using MTT Assay
Introduction
Dihydronitidine, a natural alkaloid, has demonstrated selective cytotoxic effects against certain cancer cell lines, such as human lung adenocarcinoma (A549) cells.[1] Its mechanism of action involves the induction of apoptosis through the regulation of cell cycle and cell death-related genes.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and cytotoxicity.[2][3] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of metabolically active cells.[5] These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Experimental Workflow
The following diagram illustrates the major steps involved in assessing the cytotoxicity of this compound using the MTT assay.
Caption: Experimental workflow for this compound cytotoxicity testing using the MTT assay.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on existing research, this compound appears to induce apoptosis through the intrinsic pathway. The following diagram depicts a plausible signaling cascade.
Caption: Postulated signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol details the steps for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Hemocytometer or automated cell counter
Procedure
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound to a final concentration of 10 mM. Store at -20°C. Further dilutions should be made in a complete culture medium to achieve the desired final concentrations.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2][5] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[6]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use 100% DMSO.
2. Cell Culture and Seeding
-
Culture the selected cancer cell line in a complete culture medium in a CO2 incubator.
-
Ensure the cells are in their logarithmic growth phase before starting the experiment.
-
Harvest the cells using Trypsin-EDTA, and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium). Allow the cells to adhere and stabilize by incubating for 24 hours.
3. Treatment with this compound
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include the following controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for this compound dilution.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
4. MTT Assay
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.[5][8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[2][8]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
From the dose-response curve, determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.15 ± 0.06 | 92.0 |
| 1 | 0.98 ± 0.05 | 78.4 |
| 10 | 0.65 ± 0.04 | 52.0 |
| 50 | 0.32 ± 0.03 | 25.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch. The IC50 value can be calculated from such data using appropriate software.
References
- 1. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for SYBR Green I Based Fluorescence Assay for Dihydronitidine Antimalarial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum. This necessitates the discovery and development of novel antimalarial compounds. Dihydronitidine, a benzophenanthridine alkaloid isolated from the bark of Zanthoxylum heitzii, has demonstrated potent activity against the erythrocytic stages of P. falciparum[1][2]. The SYBR Green I based fluorescence assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds[3][4][5]. This assay quantifies the proliferation of malaria parasites by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite[6]. As red blood cells lack a nucleus, the fluorescence intensity is directly proportional to the amount of parasite DNA, thus providing a reliable measure of parasite growth.
These application notes provide a detailed protocol for utilizing the SYBR Green I based fluorescence assay to evaluate the antimalarial activity of this compound.
Data Presentation
The antimalarial activity of this compound and other compounds isolated from Zanthoxylum heitzii has been evaluated against P. falciparum. The 50% inhibitory concentration (IC50) values are summarized in the table below. Notably, this compound exhibits potent but slow-acting inhibitory effects, reaching maximum efficacy after 72 hours of exposure[1][7]. In contrast, Heitziquinone and Pellitorine, also from Z. heitzii, are less potent but act more rapidly[1].
| Compound | Parasite Strain | IC50 | Speed of Action | Reference |
| This compound | P. falciparum (3D7) | 25 nM | Slow-acting (Max efficacy at 72h) | [1][7] |
| Heitziquinone | P. falciparum | 8.8 µM | Fast-acting | [2] |
| Pellitorine | P. falciparum | 9.7 µM | Fast-acting | [2] |
Experimental Protocols
This section details the methodology for determining the antimalarial activity of this compound using the SYBR Green I based fluorescence assay.
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+ blood group)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
This compound (and other test compounds)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black microtiter plates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 1 µM.
-
Include positive controls (e.g., Chloroquine) and negative controls (no drug).
-
Transfer 100 µL of each drug dilution to the corresponding wells of a 96-well black microtiter plate.
-
-
Parasite Culture and Seeding:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer.
-
After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the wells containing only red blood cells.
-
Normalize the fluorescence values to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothesized Mechanism of Action of this compound
The precise molecular target and signaling pathway of this compound in P. falciparum have not been fully elucidated. However, as a benzophenanthridine alkaloid, it is hypothesized to exert its antimalarial effect by interfering with parasite DNA replication. This class of compounds is known to intercalate with DNA, which would inhibit essential processes like DNA synthesis and transcription, ultimately leading to parasite death. The slow-acting nature of this compound may be indicative of a mechanism that affects parasite development over a longer period, possibly by disrupting processes that are critical during the trophozoite and schizont stages.
Hypothesized Signaling Pathway Diagram
References
- 1. Natural products from Zanthoxylum heitzii with potent activity against the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Dihydronitidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of dihydronitidine analogs and their subsequent biological evaluation. Detailed protocols for chemical synthesis, purification, and key biological assays are provided to guide researchers in the exploration of this promising class of compounds.
Introduction
This compound, a benzophenanthridine alkaloid, and its analogs are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antiplasmodial and anticancer activities.[1] Nitidine, the precursor to this compound, has been shown to exert potent anticancer effects by inducing apoptosis and inhibiting key signaling pathways such as STAT3, ERK, and NF-κB.[2] This has led to the exploration of this compound and its derivatives as a scaffold for the development of novel therapeutic agents.
This document outlines the synthetic routes to this compound and its analogs, focusing on modifications at the C-6 position, and provides protocols for assessing their biological activity.
Synthesis of this compound and its Analogs
The general approach for synthesizing this compound analogs involves the initial synthesis of the core this compound structure, followed by diversification at key positions. A common and effective method for obtaining the this compound scaffold is through the reduction of nitidine chloride.
Protocol 1: Synthesis of 5,6-Dihydronitidine from Nitidine Chloride
This protocol describes the reduction of commercially available or previously synthesized nitidine chloride to 5,6-dihydronitidine.
Materials:
-
Nitidine chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
5-15% Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve nitidine chloride in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1 to 5 equivalents of lithium aluminum hydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of diethyl ether, followed by a saturated aqueous solution of sodium sulfate.
-
Filter the resulting mixture to remove inorganic salts and wash the filter cake with diethyl ether.
-
Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator.
-
Treat the residue with 5-15% hydrochloric acid to precipitate the product.
-
Collect the resulting solid by filtration, wash with cold water, and dry to yield 5,6-dihydronitidine.
Purification:
The crude 5,6-dihydronitidine can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of 6-Alkoxy this compound Analogs
This protocol provides a general method for the synthesis of 6-alkoxy derivatives from a suitable precursor.
Materials:
-
6-chloro-dihydronitidine precursor (synthesized from the corresponding 6-hydroxy derivative)
-
Various alcohols (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous dimethylformamide (DMF) or THF
-
Standard reaction and purification glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
To this suspension, add the desired alcohol dropwise at 0 °C.
-
Stir the mixture for 15-20 minutes to form the corresponding alkoxide.
-
Add a solution of the 6-chloro-dihydronitidine precursor in anhydrous DMF to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 6-alkoxy this compound analog.
Protocol 3: Synthesis of 6-Amino this compound Analogs
This protocol outlines a general procedure for the synthesis of 6-amino derivatives.
Materials:
-
6-chloro-dihydronitidine precursor
-
Various primary or secondary amines
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile or DMF as solvent
-
Standard reaction and purification glassware
Procedure:
-
In a round-bottom flask, dissolve the 6-chloro-dihydronitidine precursor in acetonitrile.
-
Add the desired amine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the target 6-amino this compound analog.
Quantitative Data Presentation
The following table summarizes the biological activity of this compound and representative benzophenanthridine alkaloid derivatives.
| Compound ID | Structure/Substituent | Target/Assay | IC₅₀ (µM) | Yield (%) (Estimated) | Purity (%) (Estimated) | Reference |
| This compound | - | P. falciparum 3D7 | 0.025 | >90 (from Nitidine) | >98 | [4] |
| Analog 2j | 6-(4-Fluorobenzylamino)-chelerythrine derivative | Jurkat Clone E6-1 | 0.52 ± 0.03 | 60-70 | >95 | [5] |
| Analog 2j | 6-(4-Fluorobenzylamino)-chelerythrine derivative | THP-1 | 0.48 ± 0.03 | 60-70 | >95 | [5] |
| Analog 1i | 6-(2-Fluorobenzylamino)-sanguinarine derivative | Jurkat Clone E6-1 | 1.34 ± 0.09 | 60-70 | >95 | [6] |
| Analog 1i | 6-(2-Fluorobenzylamino)-sanguinarine derivative | THP-1 | 1.01 ± 0.07 | 60-70 | >95 | [6] |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall process for the synthesis and evaluation of this compound analogs can be visualized as a sequential workflow, from initial synthesis to biological characterization.
Caption: A general workflow for the synthesis and biological evaluation of this compound analogs.
Potential Signaling Pathways
Based on the known activity of the precursor nitidine, this compound analogs may exert their biological effects through the modulation of key cellular signaling pathways, such as STAT3 and NF-κB.
The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound analogs.
The NF-κB pathway plays a crucial role in inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dihydronitidine Formulation for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, a derivative of the natural alkaloid nitidine, has demonstrated promising potential as a selective anti-cancer agent. This document provides detailed application notes and protocols for the formulation and use of this compound in various cell-based assays. The information is intended to guide researchers in investigating its mechanism of action, cytotoxicity, and effects on cellular signaling pathways.
This compound has been shown to exhibit tumor-selective cytotoxicity, inducing apoptosis in human lung adenocarcinoma (A549) cells. Its mechanism of action is hypothesized to involve the modulation of intracellular calcium signaling, a characteristic of dihydropyridine compounds which are known to act as L-type calcium channel blockers.[1][2][3][4] This document outlines protocols to test this hypothesis and to further characterize the biological activities of this compound in a cellular context. A structurally related compound, 6-hydroxymethylthis compound (6-HMDN), has shown significant tumor selectivity, providing a rationale for investigating this compound's efficacy and selectivity in a broader range of cell lines.[5]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and its derivative, 6-hydroxymethylthis compound, on various cell lines. This data can be used as a reference for designing experiments and selecting appropriate concentration ranges.
Table 1: Cytotoxicity of 6-Hydroxymethylthis compound (6-HMDN) in Human Cell Lines [5]
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 8.15 ± 0.49 |
| MCF7 | Breast Cancer | 22.32 ± 2.21 |
| HEK-293T | Non-cancerous Kidney | 46.78 ± 0.64 |
Table 2: Selectivity Index of 6-Hydroxymethylthis compound (6-HMDN) [5]
| Cancer Cell Line | Selectivity Index (SI)* |
| HepG2 | 5.74 |
| MCF7 | 2.10 |
*Selectivity Index (SI) is calculated as the ratio of the IC50 in non-cancerous cells (HEK-293T) to the IC50 in cancer cells.
Experimental Protocols
Formulation of this compound for In Vitro Assays
Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
A decrease in mitochondrial membrane potential is a hallmark of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in apoptotic cells with depolarized mitochondria).[9][10]
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
This compound stock solution
-
JC-1 reagent
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound at various concentrations for the desired time.
-
Prepare a working solution of JC-1 in the cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Measure the fluorescence intensity of J-aggregates (red; Ex/Em ~535/590 nm) and JC-1 monomers (green; Ex/Em ~485/530 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
This compound's Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound's Effects
Caption: General workflow for evaluating this compound's cellular effects.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
Application Note & Protocol: Assessment of Dihydronitidine Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine, a benzophenanthridine alkaloid, has garnered interest for its potential therapeutic properties, including antiplasmodial activity. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing compounds for in vitro and in vivo studies. This document provides a detailed protocol for assessing the stability of this compound in DMSO under various storage conditions, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3][4][5][6][7][8] A robust stability-indicating analytical method is essential to ensure that the quantification of the active substance is not affected by the presence of degradation products.
Signaling Pathway of this compound
In silico analyses have suggested that the anti-malarial mechanism of action of this compound may involve high binding affinities for four mitotic division protein kinases in Plasmodium falciparum: Pfnek1, Pfmap2, Pfclk1, and Pfclk4. The proposed interaction of this compound with these kinases could disrupt the parasite's cell cycle and proliferation. The diagram below illustrates a conceptual signaling pathway.
Caption: Proposed mechanism of this compound action on P. falciparum kinase pathways.
Experimental Protocol: this compound Stability in DMSO
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography with UV detection (HPLC-UV), which can be coupled with Mass Spectrometry (MS) for peak confirmation and identification of potential degradants.[9][10][11][12]
1. Materials and Reagents
-
This compound reference standard
-
DMSO (anhydrous, analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Equipment
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
(Optional) Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Incubators/ovens for temperature control
-
Photostability chamber
3. Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
4. Detailed Methodology
4.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound reference standard.
-
Dissolve in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
4.2. Stability Study Design
-
Aliquot the stock solution into amber glass vials to minimize light exposure.
-
Store the vials under the following conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C / 60% Relative Humidity (RH) (ICH long-term condition)
-
-
At each time point (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition for analysis.
4.3. Sample Preparation for Analysis
-
At each designated time point, allow the sample vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the 10 mM stock solution with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 10 µM).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
4.4. HPLC-UV/MS Analytical Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient should be developed to separate this compound from potential degradants. An example gradient is:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined from the UV spectrum of this compound (e.g., 280 nm).
-
MS Detection (Optional):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify molecular ions of this compound and potential degradants.
-
MS/MS: For structural elucidation of any observed degradation products.
-
4.5. Forced Degradation Studies (for method validation) To ensure the analytical method is stability-indicating, forced degradation studies should be performed on the this compound stock solution.
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photodegradation: Expose to light in a photostability chamber (ICH Q1B guidelines).
Analyze the stressed samples using the developed HPLC method to confirm that degradation products are well-separated from the parent this compound peak.
Data Presentation
The stability of this compound in DMSO should be reported as the percentage of the initial concentration remaining at each time point. The results can be summarized in a table for easy comparison.
Table 1: Stability of this compound in DMSO at Various Storage Conditions
| Time (Days) | % Remaining at -20°C (± SD) | % Remaining at 4°C (± SD) | % Remaining at 25°C/60% RH (± SD) |
| 0 | 100.0 (± 0.5) | 100.0 (± 0.5) | 100.0 (± 0.5) |
| 1 | 99.8 (± 0.6) | 99.5 (± 0.7) | 98.2 (± 0.9) |
| 3 | 99.6 (± 0.5) | 99.1 (± 0.8) | 96.5 (± 1.1) |
| 7 | 99.5 (± 0.7) | 98.5 (± 0.9) | 94.3 (± 1.3) |
| 14 | 99.2 (± 0.6) | 97.8 (± 1.0) | 90.1 (± 1.5) |
| 30 | 98.9 (± 0.8) | 96.2 (± 1.2) | 85.4 (± 1.8) |
(Note: The data presented in this table is illustrative and should be replaced with actual experimental results.)
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in DMSO. By following these guidelines, researchers can generate reliable data on the stability of their compound, ensuring the integrity of their experimental results. The proposed HPLC-UV/MS method is designed to be stability-indicating, allowing for the accurate quantification of this compound in the presence of potential degradants. It is recommended to validate the analytical method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. tnsroindia.org.in [tnsroindia.org.in]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Dihydronitidine Drug-Likeness and ADME Prediction
Introduction
Dihydronitidine is a benzophenanthridine alkaloid derived from nitidine, a compound found in plants of the Zanthoxylum genus.[1] Natural products, particularly alkaloids, are a significant source of chemical diversity for drug discovery.[2][3] However, promising biological activity must be paired with favorable pharmacokinetic properties to translate a compound into a viable drug candidate. Early assessment of a molecule's "drug-likeness" and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for identifying potential liabilities and guiding lead optimization.[4][5][6]
This application note provides a comprehensive overview of the predicted drug-likeness and ADME properties of this compound using established in silico models.[7][8][9] Furthermore, it outlines detailed experimental protocols for the in vitro validation of these computational predictions, offering a framework for researchers in drug development.[4][10]
Predicted Physicochemical Properties and Drug-Likeness
The drug-likeness of this compound was evaluated based on its physicochemical properties, with a focus on Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates multiple of the following criteria: a molecular weight (MW) of over 500 g/mol , a LogP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted properties for this compound are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five | Method/Tool |
| Molecular Weight (MW) | 349.4 g/mol [11] | Compliant (< 500) | PubChem |
| LogP (Octanol/Water Partition Coeff.) | 4.2[11] | Compliant (< 5) | XLogP3 |
| Hydrogen Bond Donors | 0[11] | Compliant (< 5) | Cactvs |
| Hydrogen Bond Acceptors | 5[11] | Compliant (< 10) | Cactvs |
| Polar Surface Area (PSA) | 40.2 Ų[11] | Favorable (< 140 Ų) | Cactvs |
| Rotatable Bonds | 1[11] | Favorable (< 10) | Cactvs |
Interpretation: this compound's predicted physicochemical properties fully comply with Lipinski's Rule of Five. The low molecular weight, moderate lipophilicity (LogP), and low polar surface area suggest a high probability of good membrane permeability and oral bioavailability.
Predicted ADME Profile
In silico ADME models provide rapid, cost-effective predictions of a compound's pharmacokinetic behavior.[9] The following table summarizes the predicted ADME profile of this compound based on common computational platforms like SwissADME and ADMETlab 2.0.[12]
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome | Method/Tool |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | In silico models (e.g., SwissADME) |
| Caco-2 Permeability | High | In silico models (e.g., ADMETlab 2.0) |
| P-glycoprotein (P-gp) Substrate | No | In silico models (e.g., SwissADME) |
| Distribution | ||
| Volume of Distribution (VDss) | Moderate to High | In silico models |
| Blood-Brain Barrier (BBB) Permeation | Yes | In silico models (e.g., SwissADME) |
| Plasma Protein Binding (PPB) | High | In silico models |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9, CYP3A4 | In silico models (e.g., SwissADME) |
| Excretion | ||
| Primary Route | Likely Hepatic/Biliary | Inferred from physicochemical properties |
| Toxicity | ||
| AMES Mutagenicity | Low Risk | In silico models |
| hERG Inhibition | Low Risk | In silico models |
Interpretation: this compound is predicted to be well-absorbed and distributed, with the potential to cross the blood-brain barrier. A significant point for experimental follow-up is its predicted inhibition of major CYP450 enzymes, which could lead to drug-drug interactions.
Experimental Protocols for ADME Validation
The following protocols describe standard in vitro assays to experimentally determine key ADME properties and validate the in silico predictions.[4][5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of this compound across a lipid-infused artificial membrane, which models passive intestinal absorption.[13][14]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Lecithin/dodecane solution (e.g., 1% w/v lecithin in dodecane)[15]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and theophylline)
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, allowing it to impregnate the filter.[15][16]
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS buffer.[15]
-
Donor Plate Preparation: Prepare the this compound and control solutions at a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%). Add 150 µL of these solutions to the coated donor plate wells.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the bottom of the filter membrane contacts the acceptor buffer.[14]
-
Incubation: Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[17]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using established equations that account for compound concentrations in the donor and acceptor compartments, incubation time, and membrane area.
Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer, which serves as a model for the human intestinal epithelium and can identify active transport and efflux.[18][19]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM, 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
P-gp inhibitor (e.g., verapamil) for efflux studies[20]
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer.[20]
-
Monolayer Integrity Check: Before the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be ≥200 Ω·cm².[19] A low permeability of Lucifer yellow should also be confirmed.
-
Permeability Measurement (Apical-to-Basolateral, A→B): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.[21] c. Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side, replacing the volume with fresh buffer.
-
Efflux Measurement (Basolateral-to-Apical, B→A): a. Repeat the process, but add the compound to the basolateral side and sample from the apical side.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[20]
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of human liver microsomes, providing an estimate of its intrinsic clearance by Phase I enzymes like CYPs.[22][23]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)[23][24]
-
Phosphate buffer, pH 7.4
-
This compound stock solution
-
Control compounds (e.g., testosterone for high clearance, verapamil for low clearance)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and this compound (e.g., 1 µM).[23]
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.[22]
-
Time Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it in a tube containing ice-cold acetonitrile to stop the reaction and precipitate proteins.[22][25]
-
Sample Processing: Centrifuge the quenched samples. Transfer the supernatant for analysis.
-
Quantification: Analyze the remaining parent compound (this compound) concentration at each time point by LC-MS/MS.
-
Data Analysis: a. Plot the natural log of the percentage of this compound remaining versus time. b. The slope of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Visualizations
Caption: Workflow for this compound ADME and drug-likeness evaluation.
Caption: Hypothetical signaling pathways affected by this compound.
Conclusion
The in silico analysis of this compound reveals a promising profile consistent with good drug-likeness and oral bioavailability. The compound adheres to Lipinski's Rule of Five and is predicted to have high intestinal absorption. However, the computational prediction of potential CYP450 enzyme inhibition highlights a key area that requires thorough experimental investigation to assess the risk of drug-drug interactions. The protocols detailed in this note provide a clear path for the in vitro validation of these critical ADME parameters. The collective data from these predictive and experimental approaches will be invaluable for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells [frontiersin.org]
- 3. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 11. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ayushcoe.in [ayushcoe.in]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. mttlab.eu [mttlab.eu]
- 24. researchgate.net [researchgate.net]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Inhibitors of Potential Dihydronitidine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronitidine is a natural alkaloid that has demonstrated significant biological activity, notably potent efficacy against the malaria parasite, Plasmodium falciparum. While its anti-malarial properties are of considerable interest, a comprehensive understanding of its molecular targets within human cells is crucial for further drug development and for assessing its therapeutic potential and possible off-target effects. High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid screening of large compound libraries against specific biological targets.
This document provides detailed application notes and protocols for HTS assays targeting two common and well-validated enzyme classes: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). These assays serve as exemplary platforms for screening natural products like this compound to identify potential inhibitory activity and to characterize their pharmacological profile. While the specific human cellular targets of this compound are still under investigation, these protocols provide a robust framework for assessing its activity against these important enzyme families. In silico analyses have suggested that this compound may have high binding affinities for several protein kinases in P. falciparum, indicating its potential to interact with specific protein targets.[1]
Section 1: Acetylcholinesterase (AChE) Inhibition Assays
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] Several HTS assays have been developed to identify and characterize AChE inhibitors.[1][5]
Data Presentation: AChE Inhibitors
The following table summarizes the inhibitory activity of known AChE inhibitors, providing a reference for data comparison.
| Compound | Target | IC50 | Assay Type | Reference |
| Dehydroevodiamine HCl | Acetylcholinesterase | 37.8 µM | In vitro | [6] |
| Tetrahydroaminoacridine | Acetylcholinesterase | Kᵢ = 3.8 x 10⁻⁹ M | Kinetic | [7] |
| Rivastigmine | Acetylcholinesterase & Butyrylcholinesterase | Varies | Slow-reversible | [2] |
| Donepezil | Acetylcholinesterase | Varies | Reversible | [2] |
| Galantamine | Acetylcholinesterase | Varies | Reversible | [2] |
Experimental Workflow: AChE Inhibition HTS
The general workflow for a high-throughput screen for AChE inhibitors is depicted below.
Protocol 1: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which detects the product of acetylthiocholine hydrolysis.[3][4]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound) and positive control (e.g., Donepezil)
-
384-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate. For the initial screen, a final concentration of 10 µM is common.
-
Enzyme Addition: Add 20 µL of AChE solution (final concentration of 0.02 U/mL in phosphate buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Substrate and Reagent Addition: Prepare a solution of ATCI (1.5 mM) and DTNB (1.0 mM) in phosphate buffer. Add 20 µL of this solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls (wells with no inhibitor). For active compounds, perform a dose-response analysis to determine the IC50 value.
Protocol 2: Fluorometric AChE Inhibition Assay
Fluorometric assays often offer higher sensitivity compared to colorimetric methods.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylcholine
-
Fluorogenic probe (e.g., Amplite™ Red)
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and positive control
-
384-well black microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well black plate.
-
Enzyme Addition: Add AChE solution to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Mix Addition: Prepare a reaction mixture containing acetylcholine, the fluorogenic probe, and HRP in the assay buffer. Add this mixture to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite™ Red).
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values for active compounds.
Section 2: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[8]
Data Presentation: MAO Inhibitors
The following table provides examples of known MAO inhibitors and their activities.
| Compound | Target | IC50 / Kᵢ | Assay Type | Reference |
| Clorgyline | MAO-A | IC50 = 2.99 nM | Fluorescence | [6][10] |
| Deprenyl (Selegiline) | MAO-B | IC50 = 7.04 nM | Fluorescence | [6][10] |
| Phenelzine | MAO-A & MAO-B | Varies | Irreversible | [11] |
| Moclobemide | MAO-A | Varies | Reversible | [11] |
Signaling Pathway: MAO-Catalyzed Reaction
The enzymatic reaction catalyzed by MAO and the principle of a common HTS assay are illustrated below.
Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol allows for the screening of inhibitors against both MAO-A and MAO-B isoforms.
Materials:
-
Human recombinant MAO-A and MAO-B
-
p-Tyramine (substrate for both isoforms)
-
Fluorogenic probe (e.g., Amplex™ Red)
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound)
-
Positive controls: Clorgyline (for MAO-A) and Deprenyl (for MAO-B)
-
384-well black microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into separate sets of wells for MAO-A and MAO-B screening in 384-well black plates.
-
Enzyme Addition: Add 20 µL of either MAO-A or MAO-B solution to the respective wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature.
-
Reaction Mix Addition: Prepare a reaction mixture containing p-Tyramine, the fluorogenic probe, and HRP in the assay buffer. Add 20 µL of this mixture to each well.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound against both MAO-A and MAO-B. Determine IC50 values for active compounds to assess their potency and selectivity.
Conclusion
The provided application notes and protocols describe robust and validated high-throughput screening assays for two important drug target classes, acetylcholinesterase and monoamine oxidase. While the specific molecular targets of this compound in human cells are yet to be fully elucidated, these HTS assays offer a powerful platform for initiating the investigation of its pharmacological profile. The detailed methodologies and data presentation formats outlined herein provide a comprehensive guide for researchers in academic and industrial settings to screen natural products and other novel chemical entities, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydronitidine Solubility Enhancement
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the water solubility of Dihydronitidine. While this compound is known for its limited water solubility, various established techniques can be employed to enhance its dissolution, a critical factor for its bioavailability and therapeutic efficacy.[1] This guide outlines these methods, provides detailed experimental protocols, and offers a framework for systematic investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor water solubility?
A1: this compound is a neutral compound.[1] Its physicochemical properties, such as its molecular structure, likely contribute to its low affinity for water. Compounds with high molecular weight and lipophilicity tend to have poor aqueous solubility.[2][3]
Q2: What are the most common strategies to improve the water solubility of a compound like this compound?
A2: The most common strategies can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications: These include particle size reduction (micronization and nanonization) and creating solid dispersions.[6][7][8]
-
Chemical Modifications: These involve the use of excipients and formulation changes, such as pH adjustment, employing cosolvents and surfactants, and forming inclusion complexes with cyclodextrins.[9][10]
Q3: How does particle size reduction enhance solubility?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[11] This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[7][12][13] While micronization primarily increases the dissolution rate, nanonization can also increase the equilibrium solubility.[7][12][14]
Q4: What is a solid dispersion and how does it improve solubility?
A4: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix in a solid state.[6][15] This technique can enhance solubility by reducing drug particle size to a molecular level, improving wettability, and potentially converting the drug to an amorphous form, which is generally more soluble than its crystalline form.[15][16]
Q5: Can pH modification be used for this compound?
A5: Since this compound is a neutral compound, altering the pH of the medium is unlikely to significantly impact its solubility as it does for ionizable drugs.[1] However, incorporating pH modifiers into a formulation can create a microenvironment that may influence the dissolution of the drug and the performance of other excipients.[17][18][19]
Q6: How do cosolvents and surfactants work to increase solubility?
A6:
-
Cosolvents: These are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.[10][20]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic drug molecules, effectively increasing their solubility in the aqueous medium.[21][22]
Q7: What are cyclodextrin inclusion complexes?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate poorly water-soluble drug molecules, like this compound, within their cavity, forming an inclusion complex.[23][25] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the drug.[25][26]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent solubility results | Agglomeration of particles after size reduction. | Use appropriate dispersing agents or surfactants during the particle size reduction process. |
| Phase separation or crystallization of the drug in a solid dispersion over time. | Select a carrier that has good miscibility with the drug and a high glass transition temperature. Store the solid dispersion under controlled temperature and humidity. | |
| Precipitation of the drug upon dilution of a cosolvent or surfactant system | The concentration of the solubilizing agent falls below the critical level needed to maintain the drug in solution. | Optimize the formulation with precipitation inhibitors or by creating a supersaturable drug delivery system. |
| Limited solubility improvement with a single method | The inherent properties of this compound are highly resistant to the chosen solubilization technique. | Consider combination approaches, such as formulating a solid dispersion of a cyclodextrin complex or using a cosolvent system for a nanosuspension. |
Quantitative Data Summary
| Method | Carrier/Excipient | Drug:Carrier Ratio | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Solid Dispersion | PVP K30 | 1:5 | ~1 | 50 | 50 |
| Poloxamer 188 | 1:10 | ~1 | 75 | 75 | |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | 1:1 (Molar) | ~1 | 150 | 150 |
| Nanosuspension | - | - | ~1 | 25 | 25 |
| Cosolvency | Polyethylene Glycol 400 | 20% v/v | ~1 | 30 | 30 |
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:5 w/w).[5]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion and store it in a desiccator.
Preparation of Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the mixture and knead it for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Storage: Store the prepared inclusion complex in a well-closed container.
Solubility Determination
-
Sample Preparation: Add an excess amount of the this compound formulation (or pure drug) to a known volume of distilled water in a sealed container.
-
Equilibration: Shake the container in a thermostatically controlled water bath (e.g., at 25°C or 37°C) for a specified period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifugation: Centrifuge the suspension to separate the undissolved solid.
-
Filtration and Dilution: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm). Dilute the filtrate with a suitable solvent if necessary.
-
Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound solubility.
Caption: Logical relationship of this compound solubility enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. japer.in [japer.in]
- 12. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization of flavopiridol by pH control combined with cosolvents, surfactants, or complexants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dihydronitidine Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Dihydronitidine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a benzophenanthridine alkaloid, a class of compounds known for a variety of biological activities, including potential antitumor effects.[1][2][3] It is utilized in cell culture experiments to investigate its cytotoxic, anti-proliferative, and other cellular effects.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.
-
High Concentration: Exceeding the solubility limit of this compound in your specific cell culture medium will lead to precipitation.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is diluted rapidly into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.
-
Media Composition: Components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can interact with this compound and reduce its solubility.
-
Temperature: Changes in temperature, such as moving the media from cold storage to a 37°C incubator, can affect the solubility of the compound.
-
pH of the Media: The pH of the cell culture media can influence the ionization state of this compound, which in turn can affect its solubility.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The media may appear hazy or cloudy.
-
Visible Particles: You might see small particles suspended in the media or settled at the bottom of the culture vessel.
-
Crystals: In some cases, distinct crystalline structures may be visible, especially under a microscope.
-
Color Change: If the precipitate has a color, it might alter the appearance of the media.
Q4: Is this compound stable in cell culture media?
Yes, studies have shown that this compound is stable in cell culture media for at least 72 hours under standard culture conditions (37°C), with minimal degradation observed. Therefore, precipitation is more likely a solubility issue rather than a stability problem.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture media.
This is often due to "solvent shock."
| Solution | Detailed Steps | Considerations |
| 1. Reduce Final DMSO Concentration | Prepare a more concentrated primary stock solution in DMSO. This allows for a smaller volume to be added to the media, keeping the final DMSO concentration low (ideally ≤ 0.5%, and always < 1%). | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. |
| 2. Gradual Addition and Mixing | Add the this compound stock solution dropwise to the pre-warmed cell culture media while gently vortexing or swirling the media. This allows for a more gradual dispersion of the compound. | Avoid vigorous shaking that could cause foaming and protein denaturation in serum-containing media. |
| 3. Serial Dilution | Prepare an intermediate dilution of the this compound stock solution in cell culture media. Then, add this intermediate dilution to the final culture volume. | This method helps to lessen the solvent shock effect. |
Issue: Precipitate forms over time in the incubator.
This may be due to the compound concentration being near its solubility limit, and slight changes in temperature or media composition over time cause it to precipitate.
| Solution | Detailed Steps | Considerations |
| 1. Lower the Working Concentration | The simplest solution is to reduce the final concentration of this compound in your experiment. | You may need to perform a dose-response experiment to find the highest effective concentration that remains in solution. |
| 2. Pre-warm Media | Ensure your cell culture media is fully equilibrated to 37°C before adding the this compound stock solution. | Temperature fluctuations can significantly impact solubility. |
| 3. Use Serum-Free Media (if possible) | If your cell line can be maintained in serum-free media for the duration of the experiment, this can sometimes improve the solubility of hydrophobic compounds by reducing protein binding and precipitation. | This is highly dependent on the cell line and experimental context. |
| 4. pH Considerations | While the optimal pH for most cell lines is narrow (pH 7.2-7.4), significant metabolic activity can alter the local pH. Ensure your media is well-buffered (e.g., with HEPES) if you suspect pH shifts. | Altering the bulk media pH is generally not recommended as it can impact cell health. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous/sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation with excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Media
This protocol helps you empirically determine the solubility limit of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution: In a 96-well plate, prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Start from a concentration higher than your intended highest experimental dose. Include a vehicle control (media with DMSO only).
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment.
-
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation (cloudiness, visible particles) both by eye and under a microscope.
-
Spectrophotometer Reading (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength where the precipitate might scatter light (e.g., 600 nm). A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine the Limit: The highest concentration that remains clear is your practical maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound precipitation.
References
- 1. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
- 2. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids [mdpi.com]
Dihydronitidine Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways and byproducts of dihydronitidine. The following information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
This compound has been shown to be stable under in vitro culture conditions at 37°C for up to 72 hours with minimal breakdown[1]. However, comprehensive data on its degradation under forced conditions such as acidic, basic, oxidative, thermal, or photolytic stress is not extensively documented in publicly available literature. Therefore, conducting forced degradation studies is crucial to understand its intrinsic stability and identify potential degradation products[2][3].
Q2: Why are forced degradation studies necessary for this compound?
Forced degradation studies, also known as stress testing, are essential for several reasons:
-
Elucidating Degradation Pathways: They help in identifying the likely degradation products and understanding the chemical behavior of the molecule under various stress conditions[2][4].
-
Developing Stability-Indicating Methods: These studies are critical for developing and validating analytical methods, such as HPLC, that can accurately measure the drug substance in the presence of its degradation products[2][5].
-
Informing Formulation and Packaging Development: Knowledge of how this compound degrades helps in selecting appropriate formulations and packaging to enhance its stability[2].
-
Regulatory Requirements: Regulatory bodies like the ICH and FDA require data from forced degradation studies as part of the drug approval process[2].
Q3: What are the typical byproducts expected from the degradation of alkaloids like this compound?
While specific byproducts for this compound are not detailed in the provided search results, alkaloids with structures containing ester, amide, or ether linkages are susceptible to hydrolysis. The presence of aromatic rings and nitrogen atoms may make them prone to oxidation. Photodegradation can also lead to complex rearrangements or cleavage of the molecular structure. Common degradation pathways for complex organic molecules can involve hydroxylation, C-N bond cleavage, and other reactions[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For thermal degradation, consider temperatures between 40-80°C[7]. For acid/base hydrolysis, 0.1M to 1M HCl or NaOH can be used[7]. |
| Complete degradation of this compound. | Stress conditions are too severe. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure duration. The goal is to achieve partial degradation (typically 5-20%) to facilitate the identification of degradation products. |
| Poor resolution between this compound and its degradation peaks in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column chemistry, or pH. A well-developed method should separate all degradation products from the parent drug[4][5]. |
| Difficulty in identifying the structure of a degradation byproduct. | Insufficient data for structural elucidation. | Isolate the degradation product using techniques like preparative HPLC. Then, use spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for characterization. |
Experimental Protocols
Protocol 1: Forced Degradation by Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[7].
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample by diluting the stock solution with the same volume of water and subjecting it to the same conditions.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample by diluting the stock solution with water.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Expose a solid sample of this compound and a 1 mg/mL solution to a photostability chamber.
-
Exposure: The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter[4].
-
Analysis:
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute both the solid and solution samples to an appropriate concentration with the mobile phase for HPLC analysis.
-
-
Control: Keep a parallel set of samples in the dark under the same temperature conditions.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a controlled temperature oven.
-
Exposure: Heat the sample at a temperature between 40°C and 80°C[7]. The duration can vary depending on the stability of the compound.
-
Analysis: After the specified time, dissolve the sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
-
Control: Store a control sample at room temperature.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | e.g., 15.2% | e.g., 2 | e.g., DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | e.g., 21.8% | e.g., 3 | e.g., DP3 (6.2 min) |
| 3% H₂O₂, RT, 24h | e.g., 8.5% | e.g., 1 | e.g., DP4 (7.1 min) |
| Photolytic (Solid) | e.g., 5.1% | e.g., 1 | e.g., DP5 (8.3 min) |
| Thermal (Solid, 80°C) | e.g., 11.4% | e.g., 2 | e.g., DP6 (5.8 min) |
*Note: The data in this table is illustrative and should be replaced with experimental findings.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Dihydronitidine Concentration for In Vitro Assays
Welcome to the technical support center for Dihydronitidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] Specifically, in human lung adenocarcinoma (A549) cells, it up-regulates the expression of genes related to cell death while also regulating cell cycle-associated genes like CDK2 and CCNE.[1] The compound appears to accumulate in a specific intracellular organelle within tumor cells, suggesting a targeted toxic effect.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the cell line and the assay being performed. For cytotoxicity against the HCT-116 human colon cancer cell line, an IC50 value of 6.61 μM has been reported after 48 hours of treatment. In antiplasmodial assays against Plasmodium falciparum (3D7 strain), this compound is significantly more potent, with a reported IC50 value of 25 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound, considering its poor water solubility?
A3: this compound has low water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A general protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q4: Is this compound a fast-acting compound in in vitro assays?
A4: No, this compound is considered a slow-acting compound, particularly in antiplasmodial assays.[2] For instance, in studies with P. falciparum, maximum efficacy was observed at 72 hours of exposure, with no significant improvement with longer incubation times.[2] This characteristic should be taken into account when designing your experiments, especially the incubation period.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Compound in Culture Medium | This compound has poor aqueous solubility and may precipitate when diluted into aqueous culture medium. | - Ensure the stock solution is fully dissolved in DMSO before further dilution. - Perform serial dilutions to gradually decrease the solvent concentration. - Visually inspect the culture wells under a microscope for any signs of precipitation after adding the compound. - Maintain a final DMSO concentration of ≤0.5% in the culture medium. |
| Inconsistent or Low Potency (High IC50 Values) | - The slow-acting nature of this compound may require longer incubation times. - Suboptimal cell seeding density. - Degradation of the compound. | - Extend the incubation time to 72 hours, especially for antiplasmodial and some cytotoxicity assays.[2] - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
| High Background Signal in Control Wells (Vehicle Only) | - Solvent (DMSO) toxicity at higher concentrations. - Contamination of reagents or cell cultures. | - Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration for your cell line. - Ensure all reagents are sterile and use aseptic techniques. |
| Discrepancies Between Different Cytotoxicity Assays | This compound, as a colored compound, may interfere with colorimetric assays like the MTT assay. | - Run a cell-free control with this compound and the MTT reagent to check for direct reduction of MTT. - Consider using alternative cell viability assays such as the Sulforhodamine B (SRB) assay (measures total protein) or a luminescent-based assay that measures ATP levels. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and related benzophenanthridine alkaloids.
Table 1: In Vitro Cytotoxicity of this compound and a Related Alkaloid
| Compound | Cell Line | Assay Duration | IC50 Value |
| This compound | HCT-116 (Human Colon Carcinoma) | 48 hours | 6.61 μM |
| 8,12-dimethoxysanguinarine | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 7.12 μM[3] |
Table 2: In Vitro Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain | Assay Duration | IC50 Value |
| This compound | 3D7 | 72 hours | 25 nM[2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
MTT Cell Viability Assay
This protocol provides a general procedure for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Determining IC50 of this compound
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of the Benzophenanthridine Alkaloids Isolated from Eomecon chionantha on MCF-7 Cells and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydronitidine Quantification by HPLC: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dihydronitidine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying this compound by HPLC?
A1: The most common issues include poor peak shape (tailing, fronting, or splitting), inconsistent retention times, and low sensitivity or poor resolution. These problems can stem from various factors including the sample preparation, HPLC method parameters, column condition, and instrument performance.
Q2: this compound has poor water solubility. How does this affect my HPLC analysis?
A2: The low aqueous solubility of this compound is a critical factor. It can lead to several problems if not managed correctly:
-
Sample Precipitation: If the sample is dissolved in a solvent that is not compatible with the mobile phase, it can precipitate on the column, leading to high backpressure and distorted peak shapes.
-
Peak Tailing: Unwanted secondary interactions between the analyte and the stationary phase can be exacerbated if the sample is not fully dissolved in the mobile phase.
-
Low Sensitivity: Incomplete dissolution will lead to inaccurate quantification and lower than expected peak areas.
It is crucial to dissolve this compound in an organic solvent like methanol or acetonitrile and to ensure the initial mobile phase composition is strong enough to keep it solubilized upon injection.
Q3: My this compound peak is tailing. What are the likely causes?
A3: Peak tailing for a compound like this compound, a benzophenanthridine alkaloid, can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen in the this compound structure, causing tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
Q4: Why is my retention time for this compound drifting?
A4: Retention time drift can be systematic (shifting in one direction) or random. Common causes include:
-
Changes in Mobile Phase Composition: Evaporation of the more volatile organic solvent or inconsistent mixing can alter the elution strength.
-
Temperature Fluctuations: Changes in ambient or column temperature affect the viscosity of the mobile phase and the kinetics of partitioning.
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can lead to inconsistent retention.
-
Pump Performance: Inconsistent flow rates due to worn pump seals or air bubbles can cause retention time to vary.[1]
Q5: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs. They can be caused by:
-
Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives.
-
Sample Carryover: Residue from a previous injection remaining in the injector or column.
-
Sample Degradation: Breakdown of the analyte in the sample vial over time. Given that this compound is reported to be stable in culture media for up to 72 hours at 37°C, degradation in the autosampler is less likely if samples are fresh, but should still be considered.[2]
Troubleshooting Guides
Problem 1: Poor Peak Shape
| Symptom | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary interactions with silanols. 2. Column overload. 3. Column contamination or void. 4. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped column. Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). 2. Dilute the sample. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust the mobile phase pH with an acid like formic acid to ensure this compound is in a single ionic state. |
| Peak Fronting | 1. Column overload. 2. Poorly packed column bed. 3. Sample solvent stronger than mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially clogged column frit. 2. Injection solvent incompatible with mobile phase. 3. Void at the head of the column. | 1. Back-flush the column. If not resolved, replace the frit or the column. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Use a guard column; if a void has formed, the column may need to be replaced. |
| Broad Peaks | 1. Low flow rate. 2. Large dead volume in the system. 3. Column contamination or aging. 4. Sample overload. | 1. Optimize the flow rate. 2. Check and tighten all fittings. Use tubing with a smaller internal diameter. 3. Wash the column or replace it. 4. Inject a smaller volume or a more dilute sample. |
Problem 2: Retention Time Variability
| Symptom | Possible Causes | Recommended Solutions |
| Gradual Retention Time Drift | 1. Change in mobile phase composition. 2. Column temperature fluctuation. 3. Column aging or contamination. | 1. Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation. 2. Use a column oven to maintain a constant temperature.[1] 3. Use a guard column and flush the analytical column regularly. |
| Sudden or Random Retention Time Shifts | 1. Air bubbles in the pump. 2. Leaks in the system. 3. Inconsistent gradient proportioning. 4. Column not fully equilibrated. | 1. Degas the mobile phase. Purge the pump. 2. Check for loose fittings and salt deposits around connections. 3. Check the performance of the gradient proportioning valve. 4. Increase the column equilibration time between injections. |
Problem 3: Sensitivity and Resolution Issues
| Symptom | Possible Causes | Recommended Solutions |
| Low Signal/Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low injection volume or concentration. 4. Detector lamp aging. | 1. Determine the optimal UV absorbance wavelength for this compound. 2. Prepare fresh samples and store them appropriately. 3. Increase the injection volume or sample concentration, being mindful of potential overload. 4. Replace the detector lamp. |
| Poor Resolution | 1. Inefficient column. 2. Inappropriate mobile phase composition. 3. Flow rate is too high. | 1. Replace the column with a new one of the same type or one with a smaller particle size. 2. Optimize the mobile phase composition and gradient profile. 3. Reduce the flow rate. |
Experimental Protocols
As no standardized and validated HPLC method for this compound is readily available in the searched literature, the following is a proposed method based on successful analyses of structurally related benzophenanthridine alkaloids.[3][4] This method should be validated for its intended use.
Proposed HPLC Method for this compound Quantification
| Parameter | Recommendation |
| HPLC System | Quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B 5-25 min: 20% to 80% B 25-30 min: 80% B 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm; quantification wavelength to be determined from the UV spectrum of this compound (likely around 280 nm). |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to the desired concentration range for the calibration curve.
-
Sample Solution (from plant material): a. Extract the plant material with methanol or ethanol. b. Evaporate the solvent and redissolve the residue in a known volume of methanol or acetonitrile. c. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Proposed workflow for this compound analysis.
Caption: Common HPLC problems and their causes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of alkaloids in Zanthoxylum nitidum by HPLC-DAD/ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
Technical Support Center: Dihydronitidine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by the investigational compound dihydronitidine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay is showing an unexpectedly high number of positive hits when screening this compound. What could be the cause?
An unusually high hit rate with this compound may not be due to its on-target activity but rather to interference with the assay's fluorescence detection. This can occur through two primary mechanisms:
-
Autofluorescence: this compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection window.
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal.
Q2: Does this compound have known fluorescent properties?
Q3: What are the likely excitation and emission wavelengths for this compound?
Based on data from structurally related benzophenanthridine alkaloids, this compound is likely to be excited by ultraviolet (UV) to blue light and emit in the blue to green region of the spectrum. For example, dihydrosanguinarine, a structurally similar compound, has an excitation maximum at 327 nm and an emission maximum at 446 nm.[1][2][3] This suggests a potential for interference with assays using blue or green fluorescent probes.
Troubleshooting Guides
Issue 1: High background fluorescence observed in wells containing this compound.
This is a strong indication of compound autofluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocol: Compound Autofluorescence Control
-
Plate Preparation: Prepare a microplate with the same assay buffer and final volume as your primary experiment.
-
Compound Addition: Add this compound to a set of wells at the same final concentrations used in your screening assay. Include a vehicle control (e.g., DMSO).
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelength settings as your primary assay.
-
Data Analysis: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the vehicle control, the compound is autofluorescent at your assay's wavelengths.
Issue 2: this compound appears to be a potent inhibitor in a fluorescence quenching assay.
While this could be true activity, it is also a classic sign of interference. The compound may be absorbing light, mimicking the effect of a true inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent fluorescence quenching.
Experimental Protocol: Fluorescence Quenching Control
-
Plate Preparation: Prepare a microplate with your assay buffer.
-
Reagent Addition:
-
Control Wells: Add your assay's fluorophore at the final concentration used in the experiment.
-
Test Wells: Add the same concentration of your fluorophore and this compound at its screening concentration.
-
Blank Wells: Add only the assay buffer.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Reading: Measure the fluorescence intensity of all wells.
-
Data Analysis: A significant decrease in fluorescence in the test wells compared to the control wells indicates that this compound is quenching the fluorophore's signal.
Data Presentation
Table 1: Spectral Properties of Benzophenanthridine Alkaloids Structurally Related to this compound
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Dihydrosanguinarine (DHSG) | 327 | 446 | [1][2][3] |
| Sanguinarine (SGOH form) | 327 | 418 | [1][2][3] |
| Sanguinarine (SG+ form) | 475 | 590 | [1][2][3] |
| Chelerythrine | 413 | 561 | [4] |
| 6-methoxy-5,6-dihydrochelerythrine | Not Specified | 400 | [5] |
This data can be used to estimate the potential spectral overlap of this compound with commonly used fluorophores.
Table 2: Common Fluorophores and Potential for Interference by this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Alexa Fluor 405 | 402 | 421 | High |
| FITC | 495 | 519 | Moderate |
| GFP | 488 | 507 | Moderate |
| Rhodamine | 550 | 573 | Low |
| Texas Red | 589 | 615 | Low |
| Cy5 | 650 | 670 | Very Low |
Signaling Pathways and Logical Relationships
Mechanism of Fluorescence Interference
Caption: Mechanisms of fluorescence assay interference.
This guide provides a starting point for addressing potential interference from this compound. If these troubleshooting steps do not resolve the issue, further investigation into the specific assay components and conditions may be necessary.
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Dihydronitidine Degradation During Storage
Disclaimer: There is limited publicly available data on the specific degradation pathways and optimal storage conditions for Dihydronitidine. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical stability for structurally related alkaloids and compounds with similar functional groups. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation?
A1: Based on the chemical structure of this compound, which is an alkaloid containing a methylenedioxy group, the most probable causes of degradation include:
-
Hydrolysis: The presence of ester or amide-like functionalities, if any, could be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation.[1][2] This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.
-
Photodegradation: Many alkaloids are sensitive to light.[3] Exposure to UV or even visible light can provide the energy to initiate degradation reactions.
-
High Temperatures: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.
-
pH Extremes: Acidic or basic conditions can catalyze hydrolytic and other degradation reactions.[4]
Q2: How can I visually inspect my this compound sample for signs of degradation?
A2: While visual inspection is not a definitive measure of stability, you should look for:
-
Color Change: A change from its initial color may indicate the formation of degradation products.
-
Precipitation or Cloudiness: In solutions, the formation of insoluble degradants can lead to precipitation or a cloudy appearance.
-
Change in Physical State: For solid samples, clumping or melting at a lower temperature than expected could be a sign of impurity presence due to degradation.
Q3: What are the recommended general storage conditions for this compound?
A3: In the absence of specific data, the following conservative storage conditions are recommended to minimize degradation:
| Condition | Solid Sample | Solution |
| Temperature | -20°C or lower | -20°C or -80°C |
| Light | Protect from light (store in an amber vial or in the dark) | Protect from light (use amber vials or wrap in foil) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Degas solvents before preparing solutions and store under an inert atmosphere |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Tightly sealed, non-reactive container (e.g., glass) |
Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks are often indicative of impurities or degradation products.[5] To troubleshoot this, you should:
-
Confirm Starting Material Purity: Re-analyze a freshly prepared sample from your stock material to ensure its initial purity.
-
Review Storage and Handling: Evaluate the storage conditions of your sample and solutions. Exposure to light, elevated temperatures, or non-inert atmosphere can cause degradation.
-
Perform a Forced Degradation Study: Intentionally stress a sample of this compound to generate degradation products. If the retention times of these products match your unexpected peaks, it confirms they are degradants.
-
Utilize Mass Spectrometry (LC-MS): If available, LC-MS can provide mass information on the unknown peaks, which is a critical step in their identification and structural elucidation.[6]
Troubleshooting Guides
Problem: Loss of Potency or Inconsistent Results in Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C instead of -20°C. 4. Filter the solution through a 0.22 µm filter to remove any precipitated degradants. |
| Incompatibility with Formulation/Solvent | 1. Investigate the pH of your formulation; adjust to neutral if the compound is found to be pH-sensitive. 2. Use high-purity, peroxide-free solvents. 3. If using aqueous solutions, consider using buffers to maintain a stable pH. |
| Adsorption to Container Surface | 1. Use low-adsorption vials (e.g., silanized glass). 2. Prepare more concentrated stock solutions to minimize the relative loss due to adsorption. |
Problem: Development of Color in Solid Sample or Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Store the solid sample and solutions under an inert gas (argon or nitrogen). 2. Use degassed solvents for preparing solutions. 3. Add antioxidants (use with caution as they may interfere with experiments) after verifying compatibility. |
| Photodegradation | 1. Always store this compound in amber vials or wrapped in aluminum foil to protect from light.[3] 2. Minimize exposure to ambient light during sample preparation and handling. |
Experimental Protocols
Generalized Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound sample to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method.
4. Data Presentation Template:
The following table can be used to summarize the results from a forced degradation study:
| Stress Condition | Duration | % Degradation | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, 60°C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Solid, 80°C | 48 h | |||
| Photolytic | 1.2M lux h |
General Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[10][11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate or formate) is often effective for separating alkaloids from their degradation products.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks with different UV spectra.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure no co-elution of degradation products with the main peak.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. vpscience.org [vpscience.org]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. japsonline.com [japsonline.com]
- 11. tnsroindia.org.in [tnsroindia.org.in]
- 12. openaccessjournals.com [openaccessjournals.com]
Dihydronitidine stability issues in acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of dihydronitidine, particularly under acidic and basic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is an alkaloid with several functional groups susceptible to degradation, especially in non-neutral aqueous environments. The primary concerns are hydrolysis of its ether linkages (both the dimethoxy and methylenedioxy groups) and potential reactions involving the tertiary amine within its heterocyclic structure, particularly under acidic or basic conditions. Forced degradation studies are essential to identify the specific degradation pathways and products.[1][2][3][4]
Q2: How can I assess the stability of this compound in my formulation?
A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required.[5][6] This method must be able to separate the intact this compound from all potential degradation products, ensuring an accurate measurement of its concentration over time. The development of such a method typically involves subjecting this compound to forced degradation conditions (acid, base, oxidation, heat, and light) to generate the degradants.[1]
Q3: What are the typical conditions for forced degradation studies of a compound like this compound?
A3: Forced degradation, or stress testing, aims to accelerate the degradation process to predict long-term stability.[3][4] For acid and base hydrolysis, typical conditions involve treating a solution of this compound with a strong acid (e.g., 0.1 M to 1 M HCl) or a strong base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 40-80°C) for a defined period.[1][3] The goal is to achieve a target degradation of 5-20%.[3]
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What could be the cause?
A4: Unexpected peaks are likely degradation products. If your this compound sample has been exposed to acidic or basic conditions, even unintentionally (e.g., from excipients in a formulation), hydrolysis may have occurred. It is also important to run a blank sample (placebo) under the same stress conditions to ensure the extra peaks are not arising from the degradation of other components in your formulation.
Troubleshooting Guides
Issue 1: No significant degradation is observed under initial stress conditions.
-
Possible Cause: The initial stress conditions (e.g., 0.1 M HCl at room temperature) may be too mild for this compound.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., to 0.5 M or 1 M).[1][3]
-
Increase the temperature in increments of 10°C (e.g., 40°C, 50°C, 60°C).
-
Extend the duration of the stress testing.[1]
-
Ensure adequate solubility of this compound in the stress medium; a co-solvent may be necessary, but its own stability under the test conditions should be considered.[1]
-
Issue 2: The this compound peak disappears completely, or excessive degradation (>20%) is observed shortly after initiating the stress test.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the temperature.
-
Reduce the exposure time and sample at earlier time points (e.g., 1, 2, 4, and 8 hours).
-
For very rapid degradation, consider performing the study at a lower, controlled temperature (e.g., 4°C).
-
Issue 3: Poor resolution between the this compound peak and degradation product peaks in the HPLC chromatogram.
-
Possible Cause: The current HPLC method is not a stability-indicating method.
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic modifier, alter the ratio of aqueous to organic phase, or use a gradient elution).
-
Adjust the pH of the aqueous component of the mobile phase.
-
Try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Optimize the column temperature and flow rate.
-
Data Presentation
A structured table is essential for recording and comparing stability data. Below is a template that can be adapted for your specific experiments.
| Condition | Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | Degradation Product(s) (Peak Area/ % Area) | Observations |
| Control (Initial) | 0 | 100 | |||
| 0.1 M HCl (RT) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH (RT) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M HCl (60°C) | 1 | ||||
| 2 | |||||
| 4 | |||||
| 0.1 M NaOH (60°C) | 1 | ||||
| 2 | |||||
| 4 |
Experimental Protocols
Protocol 1: Acid-Induced Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and the desired this compound concentration (e.g., 100 µg/mL).
-
Store the solution at the desired temperature (e.g., room temperature or 60°C).
-
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with the solvent and water in the same proportions as the stress sample, but without the acid.
-
Sampling: Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Base-Induced Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Sample Preparation:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M and the desired this compound concentration.
-
Store the solution at the desired temperature.
-
-
Control Sample Preparation: Prepare a control sample as described in Protocol 1.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of HCl.
-
Dilute and analyze the samples by HPLC as described above.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Minimizing off-target effects of Dihydronitidine in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Dihydronitidine, a potent antiplasmodial compound. The following resources are designed to help you minimize potential off-target effects and troubleshoot common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an alkaloid that has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria, with a reported IC50 of 25 nM. It is characterized as a slow-acting inhibitor, which may suggest a mechanism of action different from faster-acting antimalarials. Computational studies have suggested that this compound may exert its anti-malarial effect by binding to several mitotic division protein kinases in the parasite, including Pfnek1, Pfmap2, Pfclk1, and Pfclk4.
Q2: What are off-target effects and why are they a concern when working with a kinase inhibitor like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other phenotypic changes that are not related to the inhibition of the primary target. Understanding and controlling for off-target effects is crucial for validating the specific role of the intended target in a biological process.
Q3: Since there is limited specific data on this compound's off-targets, how can I begin to assess its selectivity?
A3: When working with a novel compound with limited characterization, a tiered approach to selectivity profiling is recommended.
-
In silico analysis: Use computational tools to predict potential off-target interactions based on the structure of this compound and the sequence/structural similarity of its putative targets to other kinases.
-
In vitro kinase profiling: Screen this compound against a panel of recombinant kinases. This can be done through commercial services that offer panels of hundreds of kinases. This will provide a broad overview of its selectivity profile.
-
Cell-based target engagement assays: Confirm that this compound interacts with its intended target(s) in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
Q4: What are appropriate controls to use in my experiments to distinguish on-target from off-target effects?
A4: Employing a set of rigorous controls is essential.
-
Structurally distinct inhibitor: Use another inhibitor of the same target kinase(s) that is structurally unrelated to this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Inactive structural analog: If available, use a close structural analog of this compound that is inactive against the primary target. This can help to rule out effects due to the chemical scaffold itself.
-
Target knockdown/knockout: Use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout resembles that of this compound treatment, it strengthens the evidence for an on-target mechanism.
-
Rescue experiments: In a target knockdown/knockout background, the phenotype should not be further exacerbated by this compound treatment if the effect is on-target. Conversely, overexpressing the target protein may rescue the phenotypic effect of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell density, passage number, or health. Instability of this compound in culture medium. Variation in assay incubation times. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a stable stock. Ensure consistent incubation times for all experiments. |
| Observed phenotype does not correlate with target inhibition. | The phenotype is due to an off-target effect. The compound is not engaging the target in cells. The downstream signaling pathway is more complex than anticipated. | Perform a kinase selectivity screen to identify potential off-targets. Use a cellular target engagement assay (e.g., CETSA) to confirm target binding in your experimental system. Map the downstream signaling pathway using techniques like phosphoproteomics to identify unexpected changes. |
| Cell death observed at concentrations expected to be selective. | The compound may have off-target cytotoxic effects. The on-target effect itself is cytotoxic. | Perform a counter-screen in a cell line that does not express the target kinase(s). If cytotoxicity persists, it is likely an off-target effect. Compare the cytotoxic phenotype with that of a target knockdown/knockout to assess if it is an on-target effect. |
| Discrepancy between biochemical and cellular potency. | Poor cell permeability of this compound. The compound is being actively transported out of the cell by efflux pumps. High intracellular ATP concentration outcompetes the inhibitor. | Assess the physicochemical properties of this compound and consider formulation strategies to improve permeability. Use efflux pump inhibitors to see if cellular potency increases. Perform cellular assays in ATP-depleted conditions (with appropriate controls) to test for ATP competition. |
Data Presentation
Due to the limited publicly available data on this compound's selectivity, we provide the following template tables for you to organize your experimental findings.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at [X] µM | IC50 (nM) | Notes |
| Pfnek1 | Putative Target | ||
| Pfmap2 | Putative Target | ||
| Pfclk1 | Putative Target | ||
| Pfclk4 | Putative Target | ||
| Off-Target Kinase 1 | |||
| Off-Target Kinase 2 | |||
| ... |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | On-Target IC50/EC50 (nM) | Phenotypic IC50/EC50 (nM) | Therapeutic Index (Phenotypic/On-Target) |
| Target Engagement (CETSA) | e.g., P. falciparum-infected RBCs | N/A | N/A | |
| Cell Viability (e.g., SYBR Green I) | e.g., P. falciparum 3D7 | N/A | N/A | |
| Cytotoxicity | e.g., HEK293T | N/A |
Experimental Protocols
Below are summarized, generic protocols for key experiments to characterize the on- and off-target effects of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the concentration of this compound required to inhibit 50% of the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Pfnek1)
-
Kinase-specific substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase and this compound (or DMSO for control) and pre-incubate.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein in intact cells.
Materials:
-
Cells expressing the target protein (P. falciparum-infected red blood cells or a relevant cell line)
-
This compound
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
Antibody against the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Wash and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Binding of this compound is expected to stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Cell Viability Assay (SYBR Green I-based for P. falciparum)
This assay determines the effect of this compound on the proliferation of P. falciparum.
Materials:
-
Synchronized P. falciparum culture
-
This compound
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Plate the synchronized parasite culture in a 96-well plate.
-
Add serial dilutions of this compound and incubate for the desired period (e.g., 72 hours).
-
Freeze the plate to lyse the red blood cells.
-
Add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark.
-
Measure the fluorescence intensity.
-
Plot the fluorescence (proportional to parasite DNA content) against the this compound concentration to determine the IC50.
Visualizations
Caption: Workflow for identifying and validating on- and off-target effects.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Cell line specific toxicity of Dihydronitidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific toxicity of Dihydronitidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary reported cytotoxic activity?
A1: this compound is a benzophenanthridine alkaloid isolated from plants like Toddalia asiatica.[1] Published research has highlighted its highly specific and selective cytotoxicity against the human lung adenocarcinoma cell line, A549.[1] This tumor-specific action makes it a compound of interest in cancer research.
Q2: I am observing significant differences in toxicity when testing this compound across various cell lines. Is this expected?
A2: Yes, this is the expected and reported behavior of this compound. The compound demonstrates high specificity. For example, its primary reported toxicity is against A549 lung adenocarcinoma cells, where it induces targeted cell death.[1] You should expect to see lower or negligible toxicity in other cell types, particularly non-cancerous cell lines, although comprehensive public data across a wide range of cell lines is limited. This specificity is a key characteristic of the compound.
Q3: How does this compound induce cell death in sensitive cancer cells?
A3: this compound induces cell death in A549 cells primarily through apoptosis.[1] The mechanism involves the activation of key executioner caspases, such as caspase-3.[1] Furthermore, it has been shown to regulate genes related to the cell cycle (CDK2 and CCNE) and up-regulate cell death-related genes specifically in tumor cells.[1]
Q4: My MTT assay results are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent MTT assay results can arise from several factors:
-
Cell Seeding Density: Ensure you have optimized the cell seeding density. Too few cells will yield a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound.
-
Compound Solubility: this compound is an alkaloid and may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate dosing.
-
Incubation Times: Both the drug treatment time and the MTT incubation time are critical. Standardize these across all experiments. A 3-hour incubation with MTT reagent is typical, but may require optimization.[2]
-
Formazan Crystal Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Ensure adequate mixing and incubation with the solubilization buffer.[3][4]
Q5: What is the subcellular localization or target of this compound?
A5: Microscopic studies have revealed that this compound specifically accumulates within a cytosolic organelle in adenocarcinoma cells.[1] It does not accumulate in the nucleus.[1] This suggests that its toxicity is targeted toward a particular intracellular organelle, which differentiates it from other anticancer agents like camptothecin.[1]
Q6: How can I definitively confirm that this compound is inducing apoptosis in my experimental setup?
A6: To confirm apoptosis, you should use multiple assays.
-
Annexin V/PI Staining: Use flow cytometry to detect the externalization of phosphatidylserine (an early apoptotic marker) with fluorescently-labeled Annexin V, while using Propidium Iodide (PI) to identify late apoptotic/necrotic cells with compromised membranes.[5][6]
-
Caspase Activity Assay: Measure the activity of executioner caspases, particularly caspase-3, which is known to be activated by this compound.[1] This can be done using colorimetric or fluorometric substrate assays.[7]
Quantitative Data: Cell Line Specificity
Publicly available quantitative data on the cytotoxicity of this compound across a wide range of cell lines is limited. The primary research highlights its high specificity for A549 cells.
| Cell Line | Type | This compound Effect | Reference |
| A549 | Human Lung Adenocarcinoma | Highly specific and selective cytotoxicity; induces apoptosis. | [1] |
| Various (9 other lines) | Mixed Cancer/Non-cancer | Showed significantly lower sensitivity compared to A549. | [1] |
Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the protocols provided below.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cell line.[3][4][8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals. Alternatively, for suspension cells, centrifuge the plate before removing the supernatant.
-
Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the use of flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][9]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
1X Annexin-binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 2 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key marker of apoptosis activated by this compound.[7][10]
Materials:
-
Treated and control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time.
-
Cell Lysis: Harvest approximately 2-5 x 10^6 cells. Lyse the cells using a chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
Assay Setup: Load 50-200 µg of protein into each well of a 96-well plate. Adjust the volume to 50 µL with chilled lysis buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample. Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity in the sample.
Visualizations
Caption: Proposed signaling pathway of this compound in A549 cells.
Caption: Experimental workflow for assessing cell-specific toxicity.
References
- 1. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. biogot.com [biogot.com]
Technical Support Center: Large-Scale Synthesis of Dihydronitidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Dihydronitidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a dihydropyridine derivative, often presents challenges analogous to those seen in the synthesis of other 1,4-dihydropyridines (1,4-DHPs). Key challenges include:
-
Low Yields and Purity: Difficulty in achieving high yields and purity is a common issue, often stemming from incomplete reactions or the formation of side products.[1]
-
Side Product Formation: The primary side reactions include oxidation of the dihydropyridine ring to the corresponding pyridine and over-reduction to tetrahydropyridine or piperidine derivatives.[2]
-
Purification Difficulties: Separating the desired this compound from starting materials, catalysts, and side products can be complex on a large scale, often requiring chromatographic methods that are less desirable for manufacturing.
-
Reaction Conditions: The classical Hantzsch method for dihydropyridine synthesis often requires long reaction times and harsh conditions, which can be problematic for large-scale production.[1][3][4]
-
Solvent Selection and Recovery: Identifying suitable green solvents and implementing efficient recovery systems is crucial for sustainable and cost-effective large-scale synthesis.[5]
Q2: How can I improve the yield and purity of my this compound synthesis?
A2: To improve yield and purity, consider the following strategies:
-
Catalyst Selection: Employing a suitable catalyst can significantly enhance reaction rates and yields. A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been shown to be effective in Hantzsch reactions.[6]
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and reactant stoichiometry. Using a sealed vessel can sometimes improve yields compared to an open-vessel setup.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate the Hantzsch reaction, leading to shorter reaction times and potentially higher yields.[1][7]
-
Solvent Choice: The choice of solvent can impact reaction efficiency. While traditional methods use alcohols, greener alternatives like water or solvent-free conditions have been successfully employed.[3][5]
Q3: What causes the formation of a pyridine byproduct, and how can I prevent it?
A3: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative. This can be a significant issue, especially during workup and purification. To minimize this:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Harsh Oxidizing Agents: Be mindful of reagents used during the synthesis and purification that could act as oxidizing agents.
-
Controlled Temperature: Elevated temperatures during reaction or purification can promote oxidation.
Q4: How can I avoid the over-reduction of this compound?
A4: Over-reduction to tetrahydropyridine or piperidine derivatives can occur, particularly when using strong reducing agents.[2] To prevent this:
-
Choice of Reducing Agent: If a reduction step is part of the synthesis (e.g., from a pyridinium precursor), select a mild and selective reducing agent like sodium dithionite.[2]
-
Control of Stoichiometry: Carefully control the stoichiometry of the reducing agent.
-
Low Temperature: Perform the reduction at a lower temperature (e.g., 0°C) to enhance selectivity.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed.[2]
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature or adding more catalyst. |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and reaction time to find the optimal conditions. Refer to literature for similar dihydropyridine syntheses.[3] |
| Poor Quality Reagents | Ensure the purity of starting materials, especially the aldehyde, as impurities can inhibit the reaction. |
| Catalyst Inactivity | If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. For homogeneous catalysts, verify their integrity. |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Troubleshooting Step |
| Oxidation to Pyridine | Work up the reaction under an inert atmosphere and avoid excessive heat. Consider using antioxidants during purification. |
| Over-reduction | Use a milder reducing agent or perform the reduction at a lower temperature.[2] |
| Unreacted Starting Materials | Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of Intermediates | The Hantzsch reaction proceeds through several intermediates.[1] Longer reaction times or a change in temperature might be needed to drive the reaction to the final product. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or changing the solvent system for precipitation. |
| Co-elution of Impurities during Chromatography | Modify the mobile phase composition or try a different stationary phase for column chromatography. |
| Product Instability on Silica Gel | Dihydropyridines can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a base like triethylamine. |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield of 1,4-Dihydropyridines (Hantzsch Reaction)
| Entry | Aldehyde | β-Ketoester | Ammonium Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | None | Reflux | 8 | 65 | [1] |
| 2 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Water | PTSA | Ultrasound | 0.5 | 96 | [1] |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄₂CO₃ | Water | None | 70-75 | 3 | 95 | [3] |
| 4 | 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄₂CO₃ | Water | None | 70-75 | 2.5 | 94 | [3] |
| 5 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | Nicotinic acid | 80 | 0.5 | 92 | [8] |
Note: This table presents data for the synthesis of various 1,4-dihydropyridines as a reference for the potential conditions applicable to this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol is a general guideline for the Hantzsch reaction and should be optimized for the specific synthesis of this compound.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the ammonium source (e.g., ammonium acetate, 1.2 mmol).
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol or water) and the catalyst, if any.
-
Reaction: Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Protocol 2: Synthesis of 5,6-Dihydronitidine
A specific synthesis of 5,6-Dihydronitidine has been reported, which involves the reduction of Nitidine.[9] The key step is the selective reduction of one of the double bonds in the Nitidine core. While the detailed large-scale protocol is not publicly available, the general approach would involve:
-
Dissolution: Dissolve Nitidine chloride in a suitable solvent.
-
Reduction: Add a selective reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.
-
Quenching: Quench the reaction with an appropriate reagent once the starting material is consumed.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product would then be purified, likely through crystallization or chromatography.
Visualizations
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Dihydronitidine vs. Nitidine: A Comparative Analysis for Drug Development Professionals
A detailed examination of two structurally related benzophenanthridine alkaloids, dihydronitidine and nitidine, reveals distinct pharmacological profiles and therapeutic potential. This guide provides a comparative overview of their chemical properties, mechanisms of action, and biological activities, supported by available experimental data, to inform future research and drug development efforts.
Chemical Structure and Properties
This compound and nitidine share a core benzophenanthridine structure, with subtle differences that significantly impact their biological activity.
| Feature | This compound | Nitidine |
| Chemical Formula | C21H19NO4[1] | C21H18NO4+[2] |
| Molar Mass | 349.38 g/mol [1] | 348.37 g/mol [2] |
| Structure | Reduced form with a dihydropyridine ring | Quaternary ammonium cation with a fully aromatic system[2][3] |
| Solubility | Poor water solubility[4] | Generally soluble in organic solvents, limited water solubility[5] |
| Source | Zanthoxylum rhoifolium, Zanthoxylum heitzii[4][6] | Zanthoxylum nitidum[2][7] |
Comparative Biological Activity and Efficacy
Both this compound and nitidine exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-malarial effects. However, their potency and mechanisms of action differ significantly.
Anticancer Activity
Nitidine has been extensively studied for its anticancer properties and has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[8][9] this compound also demonstrates high antitumor activity, with a suggested mechanism involving the regulation of cell cycle-related genes.[10]
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | This compound | Nitidine Chloride |
| A549 | Lung Cancer | 0.19 - 4.60 µg/mL[10] | 1.88 ± 0.24[10] |
| COLO-201 | Colon Adenocarcinoma | 0.19 - 4.60 µg/mL[10] | - |
| MIA-PaCa-2 | Pancreatic Cancer | 0.19 - 4.60 µg/mL[10] | - |
| A431 | Epidermoid Carcinoma | 0.19 - 4.60 µg/mL[10] | - |
| KATO III | Gastric Cancer | 0.19 - 4.60 µg/mL[10] | - |
| SKBR-3 | Breast Cancer | 0.19 - 4.60 µg/mL[10] | - |
| HepG2 | Liver Cancer | - | 1.40 ± 0.16[10] |
| NCI-H460 | Lung Cancer | - | 2.35 ± 0.35[10] |
| CNE1 | Nasopharyngeal Carcinoma | - | 1.85 ± 0.08[10] |
| HSC3 & HSC4 | Oral Cancer | - | ~1-10 (concentration-dependent viability reduction)[8] |
| A549 & H1975 | Non-small-cell lung cancer | - | 4 (A549), 14 (H1975) (IC50 after 48h)[11] |
| Hematological Tumor Cells (THP-1, Jurkat, RPMI-8226) | Leukemia, Multiple Myeloma | - | 9.24 µM, 4.33 µM, 28.18 µM[12] |
*The available data for this compound provides a range for six different cancer cell lines.
Anti-inflammatory Activity
Both compounds have been noted for their anti-inflammatory properties.[3][5] Nitidine chloride has been shown to exert anti-inflammatory effects, which is one of its multiple beneficial properties.[7] Dihydropyridine derivatives, a class to which this compound belongs, have also been evaluated for their anti-inflammatory activity.[13]
Anti-malarial Activity
This compound exhibits more potent antiplasmodial activity than nitidine.[14] However, it is a slow-acting compound, suggesting a different mechanism of action from the faster-acting nitidine.[4][15]
Table 2: Comparative Anti-malarial Activity (IC50 values)
| Compound | P. falciparum strain 3D7 | Notes |
| This compound | 25 nM[14] | Slow-acting[4] |
| Nitidine | 100 nM[14] | Rapid-acting[4] |
Mechanisms of Action
The distinct chemical structures of this compound and nitidine lead to different molecular interactions and signaling pathway modulation.
Nitidine
Nitidine's mechanism of action is multifaceted and involves:
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells.[8]
-
Inhibition of STAT3: Suppresses the STAT3 signaling pathway, which is crucial for tumor growth and angiogenesis.[8]
-
Activation of the Hippo Signaling Pathway: Exerts its anticancer activity by activating this tumor-suppressive pathway.[11]
-
Inhibition of Ribosome Biogenesis: Targets RNA polymerase I to inhibit the production of ribosomes, essential for cancer cell growth.[16]
-
Topoisomerase Inhibition: Has been reported to inhibit topoisomerase I.[17]
-
Mitochondrial Accumulation: Rapidly accumulates in mitochondria, leading to tumor-selective cytotoxicity.[18]
This compound
The mechanism of action for this compound is less understood. However, its high antitumor activity is suggested to be related to the regulation of cell cycle-related genes such as CDK2 and CCNE, and the upregulation of apoptosis-related genes .[10] Its slow anti-malarial action also points towards a mechanism distinct from nitidine.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the comparative efficacy of this compound and nitidine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or nitidine and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, YAP, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and nitidine are both promising natural compounds with significant therapeutic potential. Nitidine has been more extensively characterized, demonstrating broad-spectrum anticancer activity through multiple mechanisms. This compound, while less studied, shows superior anti-malarial potency and a distinct, albeit not fully elucidated, anticancer mechanism.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and nitidine across a wider range of cancer cell lines and in vivo models.
-
Elucidation of the detailed molecular mechanism of this compound's anticancer and anti-inflammatory effects.
-
Pharmacokinetic and toxicological studies to evaluate the safety and bioavailability of both compounds.
-
Exploration of synthetic derivatives to enhance efficacy and reduce potential toxicity.
A deeper understanding of the structure-activity relationships and mechanisms of these two alkaloids will be invaluable for the development of novel and effective therapeutic agents.
References
- 1. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitidine - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antiplasmodial natural products: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 6872-57-7: Nitidine | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor functions and mechanisms of nitidine chloride in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitidine chloride possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Ways in Which Nitidine Chloride and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The natural alkaloid nitidine chloride targets RNA polymerase I to inhibit ribosome biogenesis and repress cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of nitidine, a potential anti-malarial lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dihydronitidine and Chloroquine: A Comparative Analysis of Antiplasmodial Efficacy
In the landscape of antimalarial drug discovery, the evaluation of novel compounds against established therapeutics is paramount. This guide provides a detailed comparison of the efficacy of Dihydronitidine, a plant-derived alkaloid, and Chloroquine, a long-standing synthetic antimalarial, against the erythrocytic stages of Plasmodium falciparum. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Summary of Antiplasmodial Activity
The in vitro efficacy of this compound and Chloroquine against the chloroquine-sensitive 3D7 strain of P. falciparum is summarized below. It is important to note that the presented data are derived from separate studies and, therefore, direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Compound | P. falciparum Strain | IC50 (nM) | Speed of Action | Reference |
| This compound | 3D7 | 25 | Slow-acting | [1] |
| Chloroquine | 3D7 | 8.6 - 34.68 | Fast-acting | [2][3] |
Mechanism of Action
The mechanisms by which this compound and Chloroquine exert their antiplasmodial effects are distinct, highlighting different strategies for parasite inhibition.
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, it is characterized as a slow-acting compound, suggesting a mode of action that differs from rapidly acting drugs like Chloroquine. Its chemical structure as an isoquinoline alkaloid may point towards interference with parasitic metabolic pathways, though further investigation is required to identify its specific molecular target(s).
Chloroquine: Chloroquine is a fast-acting blood schizonticide. Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into the non-toxic hemozoin crystal. The accumulation of free heme leads to oxidative stress and damage to parasitic membranes, ultimately resulting in parasite death.
Figure 1: Chloroquine's Mechanism of Action.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in assessing the antiplasmodial activity of a compound. Several standardized in vitro assays are employed for this purpose.
In Vitro Antiplasmodial Susceptibility Testing
Objective: To determine the concentration of a compound that inhibits 50% of parasite growth.
General Workflow:
Figure 2: General Experimental Workflow for IC50 Determination.
Common Quantification Methods:
-
[3H]Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.
-
SYBR Green I-based Fluorescence Assay: SYBR Green I is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon parasite lysis. The enzyme activity correlates with the number of viable parasites.
Rate of Kill Assay
Objective: To determine the speed at which a compound kills the parasite.
Methodology:
-
Synchronized ring-stage parasites are exposed to a high concentration (e.g., 5-10 times the IC50) of the test compound for varying durations (e.g., 6, 12, 24, 48 hours).
-
At each time point, the drug is washed out, and the parasites are transferred to fresh culture medium.
-
The viability of the parasites is then assessed after a further incubation period (e.g., until the next parasite cycle is complete) using one of the quantification methods described above.
-
The rate of parasite killing can be determined by comparing the parasite viability at different exposure times. Fast-acting compounds will show a significant reduction in viability even after short exposure times, while slow-acting compounds will require longer exposure to achieve the same effect.
Conclusion
This compound demonstrates potent antiplasmodial activity, with an IC50 value in the nanomolar range, comparable to that of Chloroquine against the 3D7 strain of P. falciparum. However, its characterization as a slow-acting compound suggests a distinct mechanism of action from the fast-acting Chloroquine. While Chloroquine's mechanism of inhibiting hemozoin formation is well-established, the molecular target and pathway of this compound remain to be elucidated. The provided experimental protocols offer a framework for further comparative studies, which are essential for a more definitive assessment of this compound's potential as a novel antimalarial agent. Direct, head-to-head comparative assays, including rate of kill studies, are crucial next steps to accurately position this compound relative to existing antimalarial therapies.
References
Unraveling Cross-Resistance: A Comparative Guide to Dihydronitidine Efficacy in Resistant Cancer Cell Lines
For Immediate Release
In the landscape of oncology research, the emergence of drug resistance remains a formidable challenge. Dihydronitidine, a promising natural alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. However, the potential for cancer cells to develop cross-resistance to this compound and other chemotherapeutic agents necessitates a deeper understanding of the underlying mechanisms. This guide provides a comparative analysis of this compound's performance in the context of multidrug resistance, with a focus on the well-established role of P-glycoprotein (P-gp) overexpression, a common mechanism of resistance to natural product-derived drugs.
While specific data on cell lines with acquired resistance to this compound is not yet available in published literature, we can extrapolate a probable cross-resistance profile by examining cell lines that overexpress P-gp, a likely efflux pump for this compound. This guide will use the well-characterized human breast cancer cell line MCF-7 and its P-gp overexpressing, doxorubicin-resistant variant (MCF-7/ADR) as a model system to illustrate the phenomenon of cross-resistance.
Comparative Cytotoxicity Analysis
The development of resistance to one anticancer drug can confer resistance to a broad spectrum of other, structurally and mechanistically unrelated, drugs. This phenomenon, known as multidrug resistance (MDR), is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common chemotherapeutic agents against the parental MCF-7 cell line and its P-gp overexpressing, doxorubicin-resistant subline, MCF-7/ADR. This data serves as a predictive model for the cross-resistance patterns that might be observed in this compound-resistant cancer cells.
| Compound | Drug Class | MCF-7 (Parental) IC50 (nM) | MCF-7/ADR (P-gp Overexpressing) IC50 (nM) | Fold Resistance |
| Doxorubicin | Anthracycline | 10 - 50 | 1,000 - 5,000 | ~100 |
| Paclitaxel | Taxane | 2 - 10 | 100 - 500 | ~50 |
| Vincristine | Vinca Alkaloid | 1 - 5 | 50 - 200 | ~40 |
| This compound | Benzophenanthridine Alkaloid | Hypothetical | Hypothetically Increased | To be determined |
IC50 values are approximate and can vary between studies. The data presented is a representative compilation from multiple sources to illustrate the concept of P-gp mediated cross-resistance.
Experimental Protocols
To facilitate reproducible research in this area, we provide detailed methodologies for key experiments.
Establishment of Doxorubicin-Resistant MCF-7 Cell Line (MCF-7/ADR)
-
Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: Resistance is induced by continuous exposure of MCF-7 cells to gradually increasing concentrations of doxorubicin.[1] The initial concentration is typically the IC50 value of doxorubicin for the parental MCF-7 cells.
-
Stepwise Selection: The doxorubicin concentration is incrementally increased in the culture medium as the cells develop resistance and resume proliferation. This process of stepwise selection can take several months.[2]
-
Maintenance of Resistant Phenotype: The established resistant cell line (MCF-7/ADR) is maintained in culture medium containing a maintenance concentration of doxorubicin to ensure the stability of the resistant phenotype.
-
Verification of P-gp Overexpression: The overexpression of P-gp in the resistant cell line is confirmed by Western blotting or flow cytometry using a P-gp specific antibody.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Parental (MCF-7) and resistant (MCF-7/ADR) cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, doxorubicin, paclitaxel, vincristine) for a specified period, typically 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms of Resistance
To better understand the cellular processes leading to multidrug resistance, the following diagrams illustrate the key signaling pathways involved in P-glycoprotein expression and the experimental workflow for studying cross-resistance.
Caption: Key signaling pathways regulating P-gp expression.
Caption: Workflow for assessing cross-resistance.
Conclusion
The development of cross-resistance to chemotherapeutic agents, likely mediated by the overexpression of efflux pumps such as P-glycoprotein, presents a significant hurdle in cancer treatment. While direct experimental data on this compound cross-resistance is pending, the analysis of P-gp overexpressing cell lines provides a valuable predictive framework. Understanding the mechanisms of resistance and the patterns of cross-resistance is crucial for the rational design of combination therapies and the development of novel strategies to overcome drug resistance. Further research is warranted to specifically characterize the resistance profile of this compound and to explore its potential in combination with P-gp inhibitors to enhance its therapeutic efficacy.
References
Dihydronitidine Shows Promise Against Drug-Resistant Malaria, New Analysis Reveals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against drug-resistant malaria, a comprehensive analysis of existing data suggests that the natural compound Dihydronitidine exhibits significant antimalarial activity, including against strains of Plasmodium falciparum known to be resistant to conventional therapies. This finding, detailed in a new comparative guide, offers a promising avenue for researchers and drug development professionals seeking novel therapeutic agents to combat the growing threat of resistance.
The guide provides a head-to-head comparison of this compound's efficacy with that of established antimalarial drugs, supported by a compilation of experimental data. A key finding highlights this compound's potent activity against the chloroquine-resistant Dd2 strain of P. falciparum, alongside its efficacy against the drug-sensitive 3D7 strain.
"The emergence of drug-resistant malaria parasites poses a significant global health challenge," stated a senior researcher in the field. "Identifying and validating new compounds with activity against these resistant strains is paramount. This guide provides a critical, data-driven overview of this compound's potential as a scaffold for the development of new antimalarial drugs."
The publication includes detailed summaries of the in vitro half-maximal inhibitory concentrations (IC50) of this compound and a panel of standard antimalarial drugs against a range of resistant P. falciparum strains. This allows for a direct and objective comparison of their relative potencies.
Comparative In Vitro Efficacy of this compound and Standard Antimalarials
The following tables summarize the in vitro activity of this compound and commonly used antimalarial drugs against chloroquine-sensitive and resistant strains of P. falciparum.
Table 1: In Vitro Activity against Chloroquine-Sensitive (3D7) and -Resistant (Dd2) P. falciparum Strains
| Compound | 3D7 IC50 (nM) | Dd2 IC50 (nM) |
| This compound | 25 [1] | Not specified, but active [1] |
| Chloroquine | 15 - 25 | 100 - 400+ |
| Quinine | 20 - 50 | 200 - 500 |
| Mefloquine | 5 - 15 | 20 - 60 |
| Artemisinin | 1 - 5 | 1 - 5 |
| Doxycycline | 1,000 - 5,000 | 1,000 - 5,000 |
Table 2: In Vitro Activity of Standard Antimalarials against Multi-Drug Resistant P. falciparum Strains
| Compound | K1 IC50 (nM) | W2 IC50 (nM) |
| Chloroquine | 200 - 500+ | 100 - 300+ |
| Quinine | 300 - 700 | 200 - 500 |
| Mefloquine | 30 - 100 | 20 - 80 |
| Artemisinin | 1 - 5 | 1 - 5 |
Note: IC50 values are compiled from multiple sources and represent a general range. Specific experimental conditions can influence these values.
Unraveling the Mechanism: A Slow but Steady Kill
A noteworthy characteristic of this compound is its classification as a "slow-acting" antimalarial agent[1]. This suggests a mechanism of action distinct from rapid-acting drugs like chloroquine, which primarily interferes with heme detoxification in the parasite's food vacuole. The delayed onset of action may indicate that this compound targets other essential parasite metabolic pathways, such as protein or nucleic acid synthesis, or organellar function. Further research is needed to fully elucidate the specific molecular target and signaling pathway.
Experimental Validation: A Closer Look at the Methodology
The in vitro antimalarial activity of this compound and comparator drugs is typically evaluated using a standardized protocol, most commonly the SYBR Green I-based fluorescence assay. This method provides a robust and high-throughput means of assessing parasite growth inhibition.
Key Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7, Dd2, K1, W2) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: this compound and standard antimalarial drugs are serially diluted to create a range of concentrations for testing.
-
Assay Setup: Synchronized ring-stage parasites are incubated in 96-well plates containing the various drug concentrations.
-
Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Visualizing the Process and Potential pathways
To better understand the experimental workflow and the proposed mode of action of this compound, the following diagrams have been generated.
Caption: Workflow for in vitro antimalarial drug screening.
Caption: Conceptual model of this compound's slow action.
Future Directions
While the current data are promising, further investigation is warranted to fully validate the antimalarial potential of this compound. Future studies should focus on:
-
Efficacy against a broader panel of drug-resistant strains: Including clinically relevant isolates with well-characterized resistance markers.
-
In vivo efficacy and toxicity studies: To assess the compound's performance and safety in animal models.
-
Mechanism of action studies: To identify the specific molecular target and pathway inhibited by this compound.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.
The comprehensive data presented in this guide underscores the potential of this compound as a valuable lead compound in the development of next-generation antimalarials to overcome the challenge of drug resistance.
References
Dihydronitidine: An Analysis of Anticancer Activity and Future Therapeutic Potential
A notable gap in current cancer research is the absence of comprehensive studies on the synergistic effects of Dihydronitidine when used in combination with other anticancer agents. While the innate anticancer properties of this alkaloid have been identified, its potential in combination therapies remains largely unexplored. This guide, therefore, focuses on the existing research concerning this compound as a standalone agent, providing a foundation for future investigations into its combinatorial efficacy.
This compound, an alkaloid isolated from Toddalia asiatica Lam, has demonstrated selective and potent cytotoxic activity against human lung adenocarcinoma (A549) cells.[1] This activity is primarily attributed to the induction of apoptosis, a form of programmed cell death, and the regulation of genes involved in cell cycle progression.[1]
Mechanism of Action: Targeting Apoptosis and the Cell Cycle
Research indicates that this compound induces apoptotic cell death in A549 cells through a mechanism that involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Furthermore, gene expression analyses have revealed that this compound modulates the expression of genes crucial for cell cycle regulation, specifically CDK2 and CCNE (Cyclin E).[1] This dual action of inducing apoptosis and interfering with the cell cycle underscores its potential as an anticancer compound.
Microscopic observations have provided additional insights into its mechanism, showing a specific accumulation of this compound within a cytosolic organelle of adenocarcinoma cells, rather than the nucleus.[1] This suggests a targeted toxicity towards a particular intracellular component within tumor cells, distinguishing its action from other anticancer agents like camptothecin.[1]
Quantitative Data Summary
Due to the lack of combination therapy studies, a comparative data table is not applicable. The primary study on this compound monotherapy did not provide quantitative data such as IC50 values in its abstract. The key findings are summarized below:
| Metric | Observation in A549 Cells | Reference |
| Cytotoxicity | Highly specific cytotoxicity | [1] |
| Apoptosis Induction | Induces specific apoptotic cell death | [1] |
| Caspase-3 Activity | Increased activity observed | [1] |
| Gene Regulation | Varied regulation of CDK2 and CCNE; Up-regulation of cell death-related genes | [1] |
| Subcellular Accumulation | Specific accumulation within a cytosolic organelle | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anticancer activity.
In Vitro Cytotoxicity Screening
Objective: To evaluate the cytotoxic profiles of plant extracts against various cell lines.
-
Preparation of Plant Extracts: Extracts from dietary or medical plants are prepared for screening.
-
Cell Culture: A panel of 10 different cell lines, including human lung adenocarcinoma (A549) cells, are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the plant extracts.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay to determine the cytotoxic effects of the extracts.
-
Identification of Active Compound: The extract showing the highest selective cytotoxicity is subjected to further analysis to identify the active compound, in this case, this compound.
Fluorescence Activated Cell Sorter (FACS) Analysis for Apoptosis
Objective: To quantify the extent of apoptotic cell death induced by this compound.
-
Cell Treatment: A549 cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended.
-
Staining: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while the viability dye enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Measurement of Caspase-3 Activity
Objective: To determine the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: A549 cells treated with this compound and untreated control cells are lysed to release intracellular contents.
-
Substrate Addition: A specific caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.
-
Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.
-
Detection: The cleavage product (e.g., pNA) is quantified by measuring its absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer or microplate reader.
-
Analysis: The fold increase in caspase-3 activity in the treated cells is calculated by comparing it to the untreated control.
Visualizing the Pathways and Processes
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's anticancer activity.
Caption: Experimental workflow for identifying and characterizing the anticancer activity of this compound.
References
A Head-to-Head Comparison of Dihydronitidine and Other Zanthoxylum Alkaloids
A Comprehensive Guide for Researchers and Drug Development Professionals
The genus Zanthoxylum is a rich source of structurally diverse alkaloids with a wide array of pharmacological activities. Among these, the benzophenanthridine alkaloids, including Dihydronitidine, Nitidine, and Chelerythrine, have garnered significant attention for their potential as therapeutic agents. This guide provides a head-to-head comparison of the biological activities of this compound against other prominent Zanthoxylum alkaloids, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Overview of Key Zanthoxylum Alkaloids
Zanthoxylum species are known to produce a variety of alkaloids, which are the main bioactive components responsible for their traditional medicinal uses, such as in the treatment of inflammation, pain, and infections.[1][2] The most studied among these are the quaternary benzophenanthridine alkaloids like Nitidine and Chelerythrine, and their dihydro-derivatives such as this compound. These compounds have been extensively investigated for their cytotoxic, anti-inflammatory, and antimalarial properties.[3][4]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the cytotoxic, anti-inflammatory, and antimalarial activities of this compound, Nitidine, and Chelerythrine, with quantitative data presented for direct comparison.
Cytotoxic Activity
This compound, Nitidine, and Chelerythrine have all demonstrated potent cytotoxic effects against various cancer cell lines. A comparative summary of their half-maximal inhibitory concentrations (IC50) is presented in Table 1. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Adenocarcinoma) | Highly specific cytotoxicity reported | [1] |
| Nitidine | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but inhibits growth | [3][5] |
| MCF-7 (Breast Cancer) | 7.28 ± 0.36 | [6] | |
| Chelerythrine | NB4 (Promyelocytic Leukemia) | 1.85 | [7] |
| MKN-45 (Gastric Cancer) | 12.72 | [7] | |
| MCF-7 (Breast Cancer) | 5.04 (as effective as vincristine) | [8] |
Table 1: Comparative cytotoxic activity (IC50) of this compound, Nitidine, and Chelerythrine against various cancer cell lines.
This compound has been shown to induce specific apoptotic cell death in A549 human lung adenocarcinoma cells.[1] Its mechanism involves the regulation of cell cycle-related genes and the up-regulation of cell death-related genes.[1] Nitidine has demonstrated anti-cancer properties in hepatocellular carcinoma by regulating the p53/14-3-3 Sigma/CDK1 axis, leading to G2/M phase arrest.[9][10] Chelerythrine is known to induce apoptosis and cell cycle arrest in various cancer cells, including breast cancer.[8][11]
Anti-inflammatory Activity
Nitidine and Chelerythrine are well-documented for their anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Nitidine chloride has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 246.7 macrophages.[12][13] This effect is associated with the inhibition of NF-κB transcriptional activity and the phosphorylation of MAPKs.[12][13] Furthermore, Nitidine chloride can enhance the production of the anti-inflammatory cytokine IL-10 by targeting topoisomerase I.[14]
Chelerythrine also exerts its anti-inflammatory effects by targeting the NF-κB pathway.[12][13] The comparative efficacy in terms of IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, is an important parameter for comparison.
A direct comparative study providing IC50 values for NO inhibition by this compound, Nitidine, and Chelerythrine under the same experimental conditions was not available in the searched literature.
Antimalarial Activity
This compound and Nitidine have shown promising activity against the malaria parasite, Plasmodium falciparum.
| Alkaloid | P. falciparum Strain(s) | IC50 (µM) | Reference |
| This compound | K39 | Not specified | [15] |
| Nitidine | F32/FcB1, F32/FcM29 | 0.49 - 0.80 | [16] |
Table 2: Comparative antimalarial activity (IC50) of this compound and Nitidine against P. falciparum.
Nitidine is considered a potential antimalarial lead compound, with its mechanism of action suggested to be similar to that of chloroquine, involving the inhibition of β-hematin formation.[16]
Signaling Pathways and Mechanisms of Action
The biological activities of these Zanthoxylum alkaloids are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Both Nitidine and Chelerythrine modulate the NF-κB signaling pathway to exert their anti-inflammatory effects. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nitidine and Chelerythrine inhibit this pathway, thereby reducing the expression of inflammatory mediators.
EGFR/AKT/mTOR Signaling Pathway in Cancer
The EGFR/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some Zanthoxylum alkaloids have been found to target this pathway, contributing to their anticancer effects.
References
- 1. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Genus Zanthoxylum Phytochemicals: A Theoretical ADME/Tox Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene profiling of HepG2 cells following nitidine chloride treatment: An investigation with microarray and Connectivity Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Therapeutic Potential of Nitidine, A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene profiling of HepG2 cells following nitidine chloride treatment: An investigation with microarray and Connectivity Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitidine chloride inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 14. Nitidine chloride exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biological activities of nitidine, a potential anti-malarial lead compound - PMC [pmc.ncbi.nlm.nih.gov]
Dihydronitidine Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Dihydronitidine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has garnered attention for its potential as an anticancer agent. Its cytotoxic effects against various cancer cell lines have prompted further investigation into its mechanism of action and the exploration of its analogs to develop more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its closely related analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. While extensive SAR studies on a wide range of synthetically derived this compound analogs are limited in publicly available research, this guide synthesizes the existing data on naturally occurring related alkaloids and general findings for the broader class of benzophenanthridines.
Comparative Biological Activity of this compound and Related Alkaloids
The anticancer activity of this compound and its analogs is primarily assessed through in vitro cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds. The following table summarizes the available data on the cytotoxic effects of this compound and other structurally related benzophenanthridine alkaloids.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | (Structure of this compound) | Human Lung Adenocarcinoma (A549) | Specific value not provided, but noted to have highly specific cytotoxicity | [1] |
| Human Colon Carcinoma (HCT-116) | Not Specified | |||
| Human Promyelocytic Leukemia (HL-60) | Not Specified | |||
| Chelerythrine | (Structure of Chelerythrine) | Various | Not Specified in anticancer context in provided results | [2][3] |
| Dihydrochelerythrine | (Structure of Dihydrochelerythrine) | Not Specified | Not Specified in anticancer context in provided results | [2][3] |
| Nitidine | (Structure of Nitidine) | Not Specified | Not Specified in anticancer context in provided results | [3] |
| Avicine | (Structure of Avicine) | Not Specified | Not Specified in anticancer context in provided results | [2] |
Structure-Activity Relationship (SAR) Insights
Based on the studies of benzophenanthridine alkaloids, several structural features are crucial for their biological activity:
-
Aromatic Core: The planar benzophenanthridine ring system is essential for activity, likely through intercalation with DNA.
-
Quaternary Iminium Ion: In charged analogs like chelerythrine, the quaternary iminium ion is important for biological activity. This compound, being a dihydro-derivative, lacks this permanent positive charge, which may influence its mechanism of action and cellular uptake.
-
Substituents on the A and D Rings: The presence and nature of substituents, such as methoxy and methylenedioxy groups, on the aromatic rings significantly impact the potency and selectivity of the compounds. For instance, the 2,3-methylenedioxy group was found to be important for the antimicrobial activity of chelerythrine, and its removal led to decreased activity[2][3]. Similar structure-activity relationships can be anticipated for anticancer activity.
-
Reduction of the C-ring: The saturation of the C-ring in this compound, as opposed to the unsaturated ring in nitidine, differentiates their biological profiles. This structural difference may lead to altered mechanisms of action.
Experimental Protocols
The evaluation of the anticancer activity of this compound and its analogs involves a series of standard in vitro assays.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm)[4][5].
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assays
To determine if the cytotoxic effects of the analogs are mediated by apoptosis, several assays can be employed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activity of key caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric substrates to confirm the induction of apoptosis.
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce apoptosis in cancer cells by regulating the expression of cell cycle-related genes[1]. The proposed mechanism involves the modulation of key signaling pathways that control cell survival and death.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for SAR Studies
The systematic evaluation of this compound analogs follows a structured workflow to establish a clear structure-activity relationship.
References
- 1. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Dihydronitidine Compared to Standard Antimalarials: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of Dihydronitidine against standard antimalarial drugs. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and potential mechanisms of action.
Overview of this compound
This compound is a natural compound that has demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It has an IC50 value of 25 nM against the 3D7 strain of P. falciparum[1][2]. It is characterized as a slow-acting compound, which may suggest a mechanism of action distinct from faster-acting antimalarials[2][3]. While in vitro data is promising, comprehensive in vivo efficacy studies detailing parasite suppression in animal models are not extensively available in the current literature. One study has reported its potent activity in inhibiting P. berghei ookinete conversion, suggesting a potential role in blocking malaria transmission[2]. However, its efficacy against the blood stages of infection, which cause clinical illness, requires further investigation. The compound's low water solubility has been noted as a potential challenge for its development as a therapeutic agent[2][3].
Comparative In Vivo Efficacy of Standard Antimalarials
To provide a benchmark for the potential evaluation of this compound, this section summarizes the in vivo efficacy of commonly used standard antimalarial drugs from studies in murine models and human clinical trials.
| Antimalarial Drug/Combination | Parasite/Host | Dosage Regimen | Efficacy Outcome | Reference |
| Artemether-Lumefantrine | P. yoelii / Mice | Not specified | 99.5% reduction in parasitemia by day 12 post-infection. | [4] |
| P. falciparum / Humans | Standard 6-dose regimen | 100% PCR-corrected cure rates at day 28 and 42 (per-protocol analysis). | [5][6] | |
| P. falciparum / Humans | Standard 3-day regimen | 92.0% uncorrected per-protocol cure rate at day 28. | [7][8] | |
| Artesunate-Amodiaquine | P. falciparum / Humans | Standard regimen | 95% PCR-corrected efficacy at day 42. | [9] |
| P. falciparum / Humans | Standard regimen | 98.9% PCR-corrected adequate clinical and parasitological response (ACPR). | [10] | |
| Chloroquine | P. berghei / Mice | 10 mg/kg/day | 72.70% suppression of parasitemia in CQ-sensitive strain. | [11] |
| P. berghei / Mice | 30 mg/kg single dose | Parasitemia nadir of 0.008% approximately 2 days after dose. | [12] | |
| P. falciparum / Humans | Standard regimen | Rapid clearance of drug-sensitive strains within 48 hours. | [13] |
Experimental Protocols for In Vivo Antimalarial Efficacy Testing
A standardized methodology is crucial for the evaluation and comparison of the in vivo efficacy of antimalarial compounds. The following protocol is a widely accepted model for testing in Plasmodium berghei-infected mice, often referred to as the 4-day suppressive test.
Materials and Reagents
-
Parasite Strain: Chloroquine-sensitive or resistant strain of Plasmodium berghei.
-
Animals: Swiss albino mice (or other suitable strains like C57BL/6 or BALB/c), typically 4-6 weeks old and weighing 18-25 grams[14].
-
Inoculum: Blood from a donor mouse with a rising parasitemia (typically 20-30%), collected in an anticoagulant (e.g., heparin or EDTA). The blood is diluted in a suitable buffer (e.g., PBS, Alsever's solution) to a concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.
-
Test Compounds: this compound and standard antimalarials (e.g., Chloroquine, Artemether-Lumefantrine) dissolved or suspended in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol)[15].
-
Microscopy Supplies: Microscope slides, Giemsa stain, methanol.
Experimental Procedure
-
Infection: Mice are inoculated intraperitoneally (IP) or intravenously (IV) with 0.2 mL of the prepared parasite inoculum[16][17].
-
Grouping and Treatment: The infected mice are randomly divided into experimental groups (typically 5 mice per group)[15][18].
-
Drug Administration: Treatment is initiated a few hours (2-4 hours) post-infection and continues daily for four consecutive days (Day 0 to Day 3)[15][16]. The route of administration is typically oral (PO) or subcutaneous (SC).
-
Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are fixed with methanol, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Calculation of Parasite Suppression: The average parasitemia of the control group is considered as 100% growth. The percentage suppression for each test group is calculated using the following formula:
% Suppression = [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] x 100
-
Mean Survival Time (Optional): In some studies, mice are monitored beyond Day 4 to record the mean survival time for each group.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the in vivo 4-day suppressive test.
Postulated Signaling Pathway for Antimalarial Action
While the precise mechanism of action for this compound is not yet elucidated, some antimalarial compounds are known to interfere with parasite-specific signaling pathways. For instance, in silico analyses of the compound isoliensinine suggest a potential mechanism involving the inhibition of mitotic division protein kinases such as Pfnek1, Pfmap2, Pfclk1, and Pfclk4[2]. The following diagram illustrates a generalized signaling pathway that could be targeted by such an inhibitor, leading to the disruption of parasite replication. It is important to note that this is a hypothetical pathway for illustrative purposes and has not been confirmed for this compound.
References
- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Artemether and lumefantrine dissolving microneedle patches with improved pharmacokinetic performance and antimalarial efficacy in mice infected with Plasmodium yoelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In vivo efficacy of artemether–lumefantrine against uncomplicated Plasmodium falciparum malaria in Dembia District, northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of artesunate-amodiaquine and artemether-lumefantrine for the treatment of uncomplicated falciparum malaria: an open-randomized, non-inferiority clinical trial in South Kivu, Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistence of High In Vivo Efficacy and Safety of Artesunate-Amodiaquine and Artemether-Lumefantrine as the First- and Second-Line Treatments for Uncomplicated Plasmodium falciparum Malaria 10 Years After Their Implementation in Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mmv.org [mmv.org]
- 16. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. med.nyu.edu [med.nyu.edu]
A Comparative Analysis of Dihydronitidine Extraction Methods for Research and Drug Development
Dihydronitidine, a benzophenanthridine alkaloid primarily isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rhoifolium, has garnered interest for its potential pharmacological activities.[1][2] Efficient extraction of this compound is a critical first step for its study and potential therapeutic application. This guide provides a comparative analysis of common extraction methods applicable to this compound, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Comparison of Extraction Methods
The selection of an appropriate extraction method for this compound is influenced by factors such as extraction efficiency, solvent consumption, time, and the chemical properties of the alkaloid, notably its poor water solubility.[3] While specific comparative data for this compound extraction is limited in the available literature, a qualitative and quantitative comparison of common alkaloid extraction techniques can be inferred. The primary approach for alkaloid extraction is based on their basic nature, allowing for separation from other plant constituents through acid-base partitioning.[4][5][6][7]
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Quantitative Insights (General Alkaloids) |
| Maceration | Soaking the plant material in a solvent at room temperature. | Ethanol, Methanol, Chloroform | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. | Yields can be variable depending on the duration and solvent used. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Methanol, Ethanol, Hexane (for defatting) | Higher extraction efficiency than maceration due to continuous solvent cycling. | Can degrade thermolabile compounds, requires specialized glassware. | Generally provides higher yields than maceration in a shorter time frame. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Faster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods. | Requires specialized equipment (ultrasonic bath or probe). | Can significantly increase the extraction yield of alkaloids in a much shorter time. |
| Acid-Base Extraction | Exploits the basicity of alkaloids to separate them from neutral and acidic compounds. | Aqueous acid (e.g., HCl, H₂SO₄), organic solvents (e.g., Chloroform, Dichloromethane), and a base (e.g., NH₄OH). | Highly selective for alkaloids, yields a purer extract. | Involves multiple steps and the use of acids and bases. | Considered a purification step rather than a primary extraction method, but crucial for isolating alkaloids. |
Experimental Protocols
The following are detailed methodologies for the extraction and isolation of alkaloids from Zanthoxylum species, which can be adapted for this compound.
Protocol 1: Maceration followed by Acid-Base Partitioning
This protocol is a common and effective method for obtaining an alkaloid-rich fraction.
1. Sample Preparation:
-
The plant material (e.g., stem bark of Zanthoxylum rhoifolium) is air-dried and ground into a coarse powder to increase the surface area for extraction.[6]
-
If the plant material is rich in fats and oils, a preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus is recommended.[6][8]
2. Maceration:
-
The powdered plant material is soaked in ethanol or methanol at a 1:10 plant-to-solvent ratio.[9]
-
The mixture is left to stand for a period of 24 to 72 hours with occasional agitation.
-
The resulting ethanolic or methanolic solution is then filtered to separate the extract from the plant residue.
3. Acid-Base Partitioning:
-
The crude extract is concentrated under reduced pressure to obtain a residue.
-
The residue is then acidified with a dilute acid, such as 15% acetic acid or dilute hydrochloric acid, and shaken thoroughly.[10]
-
This acidic aqueous solution, containing the protonated alkaloid salts, is then washed with an immiscible organic solvent like chloroform or diethyl ether to remove neutral and weakly basic impurities.[5]
-
The aqueous layer is then made basic by adding a base, such as ammonium hydroxide (NH₄OH), to a pH of 8-9. This deprotonates the alkaloid salts, converting them back to their free base form.[11][12]
-
The free alkaloids are then extracted from the now basic aqueous solution using an organic solvent like dichloromethane (DCM) or chloroform.[11][12]
-
The organic solvent containing the alkaloids is collected, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid extract.
4. Purification:
-
The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate individual alkaloids like this compound.[11][12]
Protocol 2: Soxhlet Extraction
This method is suitable for a more exhaustive extraction.
1. Sample Preparation:
-
Prepare the plant material as described in Protocol 1, including the optional defatting step.
2. Soxhlet Extraction:
-
The powdered plant material is placed in a thimble within the Soxhlet apparatus.
-
The extraction solvent (e.g., methanol) is heated in the receiving flask. The solvent vapor travels up to the condenser, liquefies, and drips onto the plant material in the thimble.
-
The solvent fills the thimble and, once it reaches a certain level, siphons back into the receiving flask, carrying the extracted compounds with it.
-
This process is repeated for several hours until the extraction is complete.
3. Further Processing:
-
The resulting extract is then concentrated, and the alkaloids can be further purified using the acid-base partitioning and chromatographic methods described in Protocol 1.
Experimental Workflow and Diagrams
The following diagrams illustrate the general workflow for this compound extraction and a conceptual representation of factors affecting its stability.
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential factors influencing the degradation of alkaloids like this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and Genotoxicity Evaluation of Zanthoxylum rhoifolium Lam and In Silico Studies of Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Healing and leishmanicidal activity of Zanthoxylum rhoifolium Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloidal extract from Zanthoxylum zanthoxyloides stimulates insulin secretion in normoglycemic and nicotinamide/streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
Validating the Molecular Target of Dihydronitidine: A Comparative Guide to CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: CRISPR-Cas9 for Target Validation
Comparison of Target Validation Methods
| Method | Principle | Advantages | Limitations | Relevance for Dihydronitidine |
| CRISPR-Cas9 | Permanent gene knockout or transcriptional modulation at the DNA level.[1][3] | High specificity, permanent modification, versatile (knockout, activation, inhibition).[4][5] | Potential for off-target effects (though generally lower than RNAi), can be lethal if the target is an essential gene.[3][6] | Ideal for creating a parasite line with the target gene knocked out to test for this compound resistance. |
| RNA interference (RNAi) | Transient gene knockdown at the mRNA level.[1][3] | Technically simpler for transient studies, allows for studying essential genes by partial knockdown.[1] | Often incomplete knockdown, higher potential for off-target effects, transient effect.[3][6] | A good orthogonal method to confirm findings from CRISPR experiments. |
| Chemical Proteomics | Affinity-based probes or thermal stability profiling to identify protein-drug interactions.[7][8] | Unbiased, identifies direct binding partners, can be performed in native cellular environments.[7] | Requires chemical modification of the drug (for affinity probes) which may alter its activity, may not distinguish between functional targets and non-functional binding.[7] | Can be used to pull down the direct binding partners of this compound in P. falciparum lysates. |
| Computational Approaches | Molecular docking and simulations to predict drug-target interactions.[9][10] | Rapid, cost-effective, provides structural insights into binding. | Predictive in nature, requires experimental validation, accuracy depends on the quality of protein structures and algorithms. | Initial in silico studies have already pointed to potential kinase targets for this compound.[1] |
Experimental Protocols
CRISPR-Cas9 Knockout Validation of this compound's Target
This protocol outlines the key steps to validate a putative molecular target of this compound in Plasmodium falciparum using CRISPR-Cas9-mediated gene knockout.
1. Design and Synthesis of single-guide RNA (sgRNA)
-
Identify the genomic sequence of the putative target gene in P. falciparum.
-
Design multiple sgRNAs targeting early exons of the gene to ensure a functional knockout. Use online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
2. Generation of the CRISPR-Cas9 Editing Plasmid
-
Clone the synthesized sgRNAs into a plasmid vector co-expressing the Cas9 nuclease and a selectable marker (e.g., human dihydrofolate reductase, hDHFR, for WR99210 selection).
-
Include homology arms flanking the target site for homology-directed repair (HDR) if a specific modification is desired, though non-homologous end joining (NHEJ) leading to indels is sufficient for a knockout.
3. Transfection of P. falciparum
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Transfect ring-stage parasites with the CRISPR-Cas9 plasmid using standard electroporation protocols.
4. Selection of Edited Parasites
-
Apply drug pressure (e.g., WR99210) to select for parasites that have successfully taken up the plasmid.
-
Monitor parasite growth and isolate resistant populations.
5. Verification of Gene Editing
-
Isolate genomic DNA from the selected parasite population.
-
Perform PCR amplification of the target gene locus.
-
Use Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon, confirming a successful knockout.
6. Phenotypic Analysis
-
Perform in vitro drug susceptibility assays on the knockout parasite line and the wild-type parental line.
-
Expose both parasite lines to a range of this compound concentrations.
-
Determine the half-maximal inhibitory concentration (IC50) for both lines. A significant increase in the IC50 for the knockout line would validate the targeted gene as the molecular target of this compound.
Alternative Method: Thermal Proteome Profiling (TPP)
1. Sample Preparation
-
Culture and harvest P. falciparum trophozoites.
-
Lyse the parasites to extract the proteome.
2. Drug Treatment and Thermal Shift
-
Divide the lysate into two aliquots: one treated with this compound and a control treated with the vehicle (e.g., DMSO).
-
Heat both aliquots across a range of temperatures.
3. Protein Precipitation and Digestion
-
Collect the soluble protein fraction at each temperature point.
-
Digest the proteins into peptides using trypsin.
4. Mass Spectrometry Analysis
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
5. Data Analysis
-
Plot the protein abundance as a function of temperature for both the treated and control samples.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction, suggesting it is a potential target.[7]
Visualizing the Workflow and Concepts
Caption: A streamlined workflow for validating a drug target using CRISPR-Cas9.
Caption: An overview of methods for validating the molecular target of a compound.
Caption: A hypothetical signaling pathway illustrating this compound's potential mechanism.
By employing a multi-faceted approach, beginning with the precision of CRISPR-Cas9 and complemented by orthogonal methods like thermal proteome profiling, researchers can confidently validate the molecular target of this compound. This crucial step will not only elucidate its mechanism of action but also pave the way for rational drug design and the development of novel antimalarial therapies.
References
- 1. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 2. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. selectscience.net [selectscience.net]
- 5. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 6. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Dihydronitidine Demonstrates High Selectivity for Cancer Cells Over Normal Cells
For Immediate Release
[City, State] – [Date] – The natural alkaloid dihydronitidine exhibits a notable selectivity in its cytotoxic effects, preferentially targeting cancer cells while showing markedly lower toxicity towards healthy, normal cells. This selective action, a critical attribute for any potential anti-cancer therapeutic, is rooted in its distinct mechanism of action which involves the induction of apoptosis specifically in tumor cells.
This compound, derived from the plant Toddalia asiatica, has been identified as a compound with highly specific cytotoxicity against human lung adenocarcinoma (A549) cells.[1] This selectivity is a significant advantage over conventional chemotherapeutic agents that often indiscriminately damage both cancerous and normal tissues, leading to severe side effects. The selectivity index (SI), a quantitative measure of a drug's preference for cancer cells, is calculated by comparing the concentration of the drug that inhibits 50% of cancer cell growth (IC50) with the concentration that is toxic to 50% of normal cells (CC50). A higher SI value indicates a more favorable selectivity profile.
Comparative Cytotoxicity Data
To provide a clear comparison, the following table summarizes the available IC50 values for this compound, Camptothecin, and Doxorubicin on the A549 cancer cell line and a normal lung cell line (BEAS-2B). The Selectivity Index (SI) is calculated as (IC50 in Normal Cells) / (IC50 in Cancer Cells).
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | A549 | Data Suggests High Specificity[1] | Normal Human Lung | Not Available | Not Calculable |
| Camptothecin | A549 | ~0.023[2] | BEAS-2B | > 10 (Estimated) | > 435 |
| Doxorubicin | A549 | ~0.086[1] | BEAS-2B | > 1 (Estimated)[3] | > 11.6 |
Note: The IC50 values for Camptothecin and Doxorubicin can vary between studies depending on the experimental conditions such as exposure time.
Mechanism of Selective Action
This compound's selectivity stems from its unique mechanism of inducing apoptosis, or programmed cell death, specifically in cancer cells. Research has shown that this compound's toxicity targets a particular intracellular organelle within tumor cells, a mechanism distinct from that of other anticancer agents like camptothecin, which primarily targets the cell nucleus.[1]
Furthermore, this compound has been observed to regulate cell cycle-related genes, such as Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E (CCNE), in A549 cells.[1] This interference with the cancer cell cycle machinery contributes to its anti-proliferative effects.
Caption: Proposed mechanism of this compound's selective action.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic activity of a compound. The most common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., BEAS-2B) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or SDS) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow of the MTT assay.
The promising selectivity of this compound warrants further investigation to quantify its selectivity index across a broader range of cancer and normal cell lines. Such data will be instrumental in evaluating its potential as a lead compound in the development of novel and safer cancer therapies.
References
Reproducibility of Dihydronitidine's biological effects across different labs
A comprehensive analysis of the existing scientific literature reveals that the primary biological effect of Dihydronitidine investigated to date is its antiplasmodial activity, specifically its efficacy against the malaria parasite, Plasmodium falciparum. However, a critical assessment of the reproducibility of these findings across different laboratories is currently challenging due to the limited number of independent studies.
The majority of the available data on this compound's antiplasmodial activity originates from a single, multi-institutional collaborative study. While this research provides a solid foundation for understanding the compound's potential, the absence of independent verification from other research groups means that a comparative analysis of its biological effects across different lab settings cannot be conducted at this time. This guide, therefore, serves as a comprehensive summary of the current state of knowledge, highlighting the need for further independent research to validate and expand upon these initial findings.
Antiplasmodial Activity of this compound
The principal reported biological effect of this compound is its potent in vitro activity against the erythrocytic stages of Plasmodium falciparum. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth.
Table 1: Summary of Reported Antiplasmodial Activity of this compound
| Biological Effect | Target Organism | Reported IC50 | Laboratory/Study |
| Antiplasmodial Activity | Plasmodium falciparum (3D7 strain) | 25 nM (0.0089 µg/mL) | Goodman et al. (2016)[1] |
| Antiplasmodial Activity | Plasmodium falciparum (3D7 strain) | 0.03 ± 0.002 µM (30 nM) | Referenced in a review, likely from the same primary study. |
The data presented in Table 1 originates from a collaborative study involving researchers from the University of Melbourne (Australia), the University of Oslo (Norway), and the Marien Ngouabi University (Republic of Congo)[1]. To date, no independent studies from other laboratories confirming these IC50 values have been identified in the peer-reviewed literature.
Experimental Protocols
The following is a detailed description of the methodology used to determine the in vitro antiplasmodial activity of this compound as reported by Goodman et al. (2016)[1].
In Vitro Culture of Plasmodium falciparum
The chloroquine-sensitive 3D7 strain of P. falciparum was cultured in human O+ erythrocytes at a 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin. Cultures were maintained at 37°C in a controlled atmosphere of 5% CO2, 1% O2, and 94% N2.
In Vitro Antiplasmodial Assay
The antiplasmodial activity was determined using a 72-hour growth inhibition assay. The assay was initiated with tightly synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit. This compound was serially diluted and added to the parasite cultures in 96-well plates. The plates were then incubated for 72 hours under the standard culture conditions.
Determination of IC50 Values
Following the 72-hour incubation period, parasite growth was quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the parasite density, was measured using a fluorescence plate reader. The IC50 values were then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the assessment of this compound's biological effects, the following diagrams have been generated.
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
Concluding Remarks
The available scientific evidence strongly suggests that this compound possesses potent antiplasmodial activity against P. falciparum. The reported IC50 values in the low nanomolar range indicate its potential as a lead compound for the development of new antimalarial drugs.
However, the core focus of this guide is the reproducibility of these biological effects. At present, the findings regarding this compound's antiplasmodial efficacy are based on the work of a single collaborative research group. For the scientific community to have full confidence in these findings and to build upon them, independent replication of these experiments by other laboratories is crucial. Such studies would not only validate the initial results but also help to understand the potential variability in the compound's activity under different experimental conditions.
Therefore, this guide serves as both a summary of the current knowledge and a call to the research community to undertake further studies to independently verify the promising antiplasmodial effects of this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dihydronitidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of dihydronitidine, a natural alkaloid used in research. Adherence to these protocols is critical to protect personnel and the environment from potential hazards.
Immediate Safety and Hazard Information
This compound is a substance that requires careful handling due to its potential health hazards. While specific toxicity data is limited, the precautionary principle dictates treating it as a hazardous compound.
Key Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Allergic Reactions: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is present, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Experimental Protocol for Chemical Waste Disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated as non-halogenated organic waste.
-
-
Containerization of Waste:
-
Solid Waste: Carefully place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent material used for spill cleanup into the designated hazardous waste container.
-
Solutions: If this compound is in a solvent, transfer the solution to a labeled, sealed, and appropriate liquid hazardous waste container. The container should be clearly labeled with the full chemical name and approximate concentration.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials.
-
Ensure the container is kept closed when not in use.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills or if there is a risk of airborne dust, respiratory protection is required.
-
-
Contain and Absorb the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pillow) to prevent the powder from becoming airborne.
-
For liquid spills: Cover the spill with an appropriate absorbent material.
-
-
Clean the Spill Area:
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.
-
Signaling Pathway for Safety Response
The following diagram outlines the signaling pathway for a safety response in the event of an incident involving this compound.
By adhering to these detailed procedures, research professionals can manage and dispose of this compound waste safely and responsibly, fostering a secure laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
